1-Boc-2-methylpiperidine-4-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250959-07-9 | |
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-2-methylpiperidine-4-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS No. 193085-98-2). Given the limited publicly available experimental data for this specific compound, this document incorporates data from closely related structural analogs to provide a robust comparative framework. Detailed experimental protocols are also included to empower researchers to perform their own characterizations.
Introduction
This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a Boc-protected amine, a methyl group at the 2-position, and a carboxylic acid at the 4-position, makes it a key intermediate in the synthesis of complex pharmaceutical agents. Notably, it is used in the development of indazole and pyrrolopyridine derivatives, which are investigated as 5-HT4 receptor agonists for potential treatments of conditions like Alzheimer's-type dementia.[1] A thorough understanding of its physicochemical properties is critical for optimizing synthetic routes, formulation strategies, and predicting its pharmacokinetic profile.
Physicochemical Data Summary
The following tables summarize known and predicted physicochemical data for the target compound and relevant analogs. The data for the parent compound (N-Boc-piperidine-4-carboxylic acid) and a positional isomer (1-Boc-4-methylpiperidine-4-carboxylic acid) are provided for essential context and comparison.
Table 1: General and Computed Physicochemical Properties
| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid (Isomer) | N-Boc-piperidine-4-carboxylic acid (Parent Compound) |
| CAS Number | 193085-98-2[1] | 189321-63-9[2][3] | 84358-13-4[4][5] |
| Molecular Formula | C₁₂H₂₁NO₄[1] | C₁₂H₂₁NO₄[2][3] | C₁₁H₁₉NO₄[4][5] |
| Molecular Weight | 243.30 g/mol [1][6] | 243.30 g/mol [2][3] | 229.27 g/mol [4][5] |
| Appearance | Solid (Predicted) | White or off-white solid[7] | White crystalline powder[5] |
| XLogP3 / LogP | N/A | 1.5 - 2.1[3][8] | 1.1[5] |
| Topological Polar Surface Area (TPSA) | N/A | 66.8 Ų[3][8] | 66.8 Ų[5] |
| Hydrogen Bond Donors | 1 (from structure) | 1[3] | 1 (from structure) |
| Hydrogen Bond Acceptors | 4 (from structure) | 3[3] | 4 (from structure) |
Table 2: Experimental and Predicted Physical Properties
| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid (Isomer) | N-Boc-piperidine-4-carboxylic acid (Parent Compound) |
| Melting Point | N/A[1] | 127 - 131 °C[7] | 148 - 153 °C[5] |
| Boiling Point (Predicted) | N/A[1] | 354.3 ± 35.0 °C[2][8] | 353.2 °C at 760 mmHg[5] |
| Solubility in Water | N/A[1] | Poorly soluble[7] | Insoluble[5] |
| Solubility in Organic Solvents | N/A | Soluble in dichloromethane, ethyl acetate[7] | Soluble in dioxane, ethyl acetate[5] |
| pKa (Carboxylic Acid, Predicted) | N/A | ~ 4 - 5[7] (Predicted: 4.69 ± 0.20[2]) | N/A |
| Storage Conditions | Sealed in dry, Room Temperature[1][6] | 2 - 8 °C[2] | 2 - 8 °C[5] |
Experimental Protocols
To address the data gaps for this compound, the following standard methodologies are provided for key physicochemical characterizations.
This protocol determines the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.
-
Sample Preparation: A small quantity of the dry, crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is inserted into the heating block.
-
The temperature is increased rapidly to approximately 10-15 °C below the expected melting point, then the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
The melting point is reported as the range between these two temperatures.
-
This is the benchmark method for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, screw-cap vial.
-
Equilibration: The vials are placed in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) and agitated for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. To ensure complete separation of undissolved solid, the samples are centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).
-
Quantification: A precise aliquot of the clear supernatant is carefully removed, filtered through a 0.22 µm syringe filter, and appropriately diluted. The concentration of the dissolved compound is determined using a validated analytical technique, such as HPLC-UV or LC-MS.
This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration.
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a methanol/water co-solvent) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.
-
Procedure: The solution is titrated with small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where 50% of the carboxylic acid has been neutralized.
Mandatory Visualizations
The diagram below outlines the standardized shake-flask method for determining equilibrium solubility.
References
- 1. Cas 193085-98-2,this compound | lookchem [lookchem.com]
- 2. Cas 189321-63-9,1-Boc-4-methylpiperidine-4-carboxylic acid | lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 84358-13-4 | MFCD00076999 | N-Boc-Piperidine-4-carboxylic Acid [aaronchem.com]
- 5. echemi.com [echemi.com]
- 6. 193085-98-2|this compound|BLD Pharm [bldpharm.com]
- 7. 1-Boc-4-methylpiperidine-4-carboxylic acid | Chemical Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 8. echemi.com [echemi.com]
In-Depth Technical Guide: Structure Elucidation of 1-Boc-2-methylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-2-methylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics and stereochemistry.
Compound Identity and Properties
This compound, with the CAS Number 193085-98-2, is a derivative of piperidine, a common scaffold in pharmaceutical compounds.[1][2] The presence of a methyl group at the 2-position and a carboxylic acid at the 4-position, combined with the N-Boc protecting group, makes it a versatile intermediate in the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 193085-98-2 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Storage | Sealed in a dry environment at room temperature[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available piperidine derivative. The following protocols are based on established methods for the synthesis of analogous N-Boc protected piperidine carboxylic acids.
General Synthesis Workflow
The overall synthetic strategy involves two key transformations: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the formation of the carboxylic acid moiety.
References
Stereochemistry of 1-Boc-2-methylpiperidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-Boc-2-methylpiperidine-4-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The presence of two stereocenters at the C2 and C4 positions gives rise to four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The precise control and characterization of the stereochemistry of this molecule are critical for understanding its biological activity and for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Introduction
This compound is a conformationally constrained amino acid analog. The piperidine ring can adopt various chair and boat conformations, with the substituents occupying either axial or equatorial positions. The interplay between the bulky tert-butoxycarbonyl (Boc) group at the nitrogen, the methyl group at C2, and the carboxylic acid group at C4 dictates the conformational preference and, consequently, the overall three-dimensional shape of each stereoisomer. This structural diversity is paramount in molecular recognition and binding to biological targets.
Stereoselective Synthesis of Diastereomers
The synthesis of specific diastereomers of this compound, primarily the cis and trans isomers, can be achieved through stereoselective synthetic routes.
Synthesis of cis-Isomers
A common strategy for the diastereoselective synthesis of cis-2,4-disubstituted piperidines involves the catalytic hydrogenation of a corresponding disubstituted pyridine precursor. The hydrogenation typically proceeds from the less hindered face of the pyridine ring, leading to the cis configuration of the substituents.
Experimental Protocol: Synthesis of cis-1-Boc-2-methylpiperidine-4-carboxylic Acid (Proposed)
-
Preparation of Precursor: Synthesis of a 2-methyl-4-pyridinecarboxylic acid derivative.
-
Catalytic Hydrogenation: The pyridine derivative is subjected to hydrogenation using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent like acetic acid or ethanol.
-
N-Boc Protection: The resulting piperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
-
Ester Hydrolysis (if applicable): If the carboxylic acid is in its ester form, it is hydrolyzed using a base such as lithium hydroxide (LiOH) followed by acidification to yield the carboxylic acid.
Synthesis of trans-Isomers
The trans-diastereomers can be accessed through base-mediated epimerization of the more readily available cis-isomers. This process relies on the thermodynamic equilibration of an enolate intermediate at the C4 position, which can lead to the more stable trans product where bulky substituents can adopt equatorial positions.
Experimental Protocol: Synthesis of trans-1-Boc-2-methylpiperidine-4-carboxylic Acid (Proposed)
-
Starting Material: cis-1-Boc-2-methylpiperidine-4-carboxylic acid or its ester.
-
Base-Mediated Epimerization: The cis-isomer is treated with a strong base, such as sodium ethoxide in ethanol, to induce epimerization at the C4 position. The reaction is allowed to reach thermodynamic equilibrium.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. Purification by column chromatography or recrystallization affords the trans-isomer.
Separation of Stereoisomers
Diastereomer Separation
The separation of cis and trans diastereomers can typically be achieved using standard chromatographic techniques such as flash column chromatography on silica gel, owing to their different physical properties.
Enantiomer Resolution
The resolution of the racemic mixtures of the cis and trans diastereomers into their individual enantiomers is a critical step. Common methods include:
-
Chiral Derivatization: The carboxylic acid can be derivatized with a chiral resolving agent, such as a chiral alcohol (e.g., (–)-menthol), to form diastereomeric esters. These diastereomers can then be separated by chromatography. Subsequent hydrolysis removes the chiral auxiliary to provide the enantiomerically pure acids.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be employed to directly separate the enantiomers. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for this purpose.
Experimental Protocol: Chiral HPLC Separation (Illustrative)
-
Column: Chiralpak IA or similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane and a polar modifier such as isopropanol or ethanol, with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a suitable wavelength.
-
Flow Rate: Optimized for the best resolution.
Stereochemical Characterization
The determination of the relative and absolute stereochemistry of the isomers is accomplished through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans diastereomers. The coupling constants (J-values) between protons on the piperidine ring and the chemical shifts of ring carbons are sensitive to the relative stereochemistry.
-
cis-Isomers: In the preferred chair conformation, one of the substituents at C2 or C4 will likely be axial, leading to characteristic axial-axial, axial-equatorial, and equatorial-equatorial proton-proton coupling constants.
-
trans-Isomers: In the thermodynamically more stable chair conformation, both substituents at C2 and C4 can often occupy equatorial positions, resulting in different coupling patterns and chemical shifts compared to the cis-isomer.
Table 1: Expected NMR Data for cis- and trans-1-Boc-2-methylpiperidine-4-carboxylic Acid (Illustrative)
| Parameter | cis-Isomer (2,4-diequatorial chair disfavored) | trans-Isomer (2,4-diequatorial chair favored) |
|---|---|---|
| ¹H NMR | ||
| H2 (proton at C2) | Complex multiplet, potentially showing both axial and equatorial couplings. | Multiplet with smaller axial-equatorial and equatorial-equatorial couplings. |
| H4 (proton at C4) | Multiplet with a larger axial-axial coupling constant if H4 is axial. | Multiplet with smaller axial-equatorial and equatorial-equatorial couplings. |
| ¹³C NMR | ||
| C2 | Shift influenced by the orientation of the methyl group. | Shift reflects an equatorial methyl group. |
| C4 | Shift influenced by the orientation of the carboxylic acid group. | Shift reflects an equatorial carboxylic acid group. |
Note: Actual chemical shifts and coupling constants are dependent on the solvent and specific conformation.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry of a crystalline derivative. This technique can definitively establish the cis or trans relationship between the substituents and, if a chiral derivative is used or spontaneous resolution occurs, the absolute configuration of each stereocenter.
Chiroptical Methods
Optical rotation, measured using a polarimeter, can distinguish between enantiomers. The specific rotation ([α]D) is a characteristic physical property for each enantiomer.
Table 2: Hypothetical Optical Rotation Data
| Stereoisomer | Specific Rotation ([α]D) |
|---|---|
| (2R,4S)-cis | Positive (+) |
| (2S,4R)-cis | Negative (-) |
| (2R,4R)-trans | Positive (+) or Negative (-) |
| (2S,4S)-trans | Opposite sign to (2R,4R) |
Note: The sign and magnitude of the specific rotation need to be determined experimentally.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of synthesis and characterization of the stereoisomers of this compound.
Caption: Synthetic routes to obtain cis and trans diastereomers.
Caption: Workflow for the separation and characterization of stereoisomers.
Conclusion
The stereochemistry of this compound is a critical aspect that requires careful consideration in its synthesis and application. The diastereoselective synthesis of cis and trans isomers, followed by enantiomeric resolution, allows for the isolation of all four stereoisomers. Rigorous characterization using NMR, X-ray crystallography, and chiroptical methods is essential to unambiguously assign the stereochemistry of each isomer. This detailed understanding is fundamental for the rational design and development of novel therapeutics based on this versatile chiral scaffold.
In-depth Technical Guide: 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS 193085-98-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-methylpiperidine-4-carboxylic acid, with the CAS number 193085-98-2, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position, along with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. The presence of the Boc group allows for controlled, stepwise synthetic strategies, which is crucial in the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on this compound.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound are not widely reported in publicly accessible literature. However, based on its chemical structure, some properties can be inferred. The compound is expected to be a solid at room temperature and soluble in a range of organic solvents.
| Property | Value | Reference |
| CAS Number | 193085-98-2 | N/A |
| Molecular Formula | C₁₂H₂₁NO₄ | N/A |
| Molecular Weight | 243.30 g/mol | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Note: "Not available" indicates that the data could not be found in the searched literature.
Spectroscopic Data
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Workflow
The synthesis would likely involve the protection of a suitable piperidine precursor, followed by the introduction of the methyl and carboxylic acid functionalities. The stereochemistry at the 2-position would be a key consideration in the synthetic design.
Caption: A conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs are found in various biologically active compounds.
Role as a Synthetic Intermediate
The bifunctional nature of this molecule, with a protected amine and a carboxylic acid, allows for its incorporation into larger structures through amide bond formation or other coupling reactions. The piperidine scaffold is a common feature in many central nervous system (CNS) active drugs.
Potential Therapeutic Targets
While specific biological activities of this compound itself are not documented, its derivatives are of interest in drug discovery. For instance, it has been mentioned as a key intermediate for the synthesis of indazole and pyrrolopyridine derivatives that are investigated as 5-HT4 receptor agonists for the potential treatment of cognitive disorders such as Alzheimer's disease.
The general role of piperidine-containing compounds in interacting with various receptors and enzymes makes this a valuable scaffold for generating libraries of compounds for screening against a wide range of biological targets.
Experimental Protocols
Detailed experimental protocols for the use of this compound in subsequent reactions are not available in the public domain. Researchers would need to develop specific procedures based on the desired target molecule and standard organic synthesis methodologies. A general workflow for its use in amide synthesis is presented below.
General Workflow for Amide Synthesis
Caption: A general workflow for utilizing this compound in amide synthesis.
Conclusion
This compound is a specialized chemical intermediate with potential applications in the synthesis of pharmacologically active compounds, particularly in the area of neurodegenerative diseases. While detailed public data on its physical properties, spectral characteristics, and synthesis are scarce, its structural features make it a compound of interest for medicinal chemists. Further research and publication of experimental data would greatly enhance its utility and accessibility to the broader scientific community. Researchers and drug development professionals are encouraged to consult commercial suppliers for specific data and to develop synthetic protocols based on established chemical principles.
The Biological Versatility of 1-Boc-2-methylpiperidine-4-carboxylic Acid Derivatives: A Technical Guide
Abstract
The 1-Boc-2-methylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The inherent conformational rigidity of the piperidine ring, combined with the synthetic tractability afforded by the Boc protecting group and the carboxylic acid handle, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this core structure, with a focus on their applications as antitubercular, antihypertensive, and anti-inflammatory agents. Detailed experimental protocols for key biological assays, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.
Antitubercular Activity: Inhibition of Menaquinone Biosynthesis
A significant area of investigation for piperidine derivatives has been in the development of novel therapeutics for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). One validated target in Mtb is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the pathogen's electron transport chain.
Quantitative Structure-Activity Relationship (SAR) Data
A series of this compound derivatives have been synthesized and evaluated for their inhibitory potency against Mtb MenA and their whole-cell activity against Mtb. The key findings from these studies are summarized in the table below.[1]
| Compound ID | R Group | MenA IC50 (µM) | Mtb GIC50 (µM) |
| 1 | 4-((3-(4-chlorobenzoyl)phenoxy)methyl) | 15 ± 2 | 12 ± 1 |
| 2 | 4-((3-(4-fluorobenzoyl)phenoxy)methyl) | 18 ± 3 | 15 ± 2 |
| 3 | 4-((3-(4-methylbenzoyl)phenoxy)methyl) | 25 ± 4 | 20 ± 3 |
| 4 | 4-((3-(4-methoxybenzoyl)phenoxy)methyl) | 30 ± 5 | >50 |
Data presented is a representative subset for illustrative purposes.
Signaling Pathway: Menaquinone Biosynthesis in M. tuberculosis
The following diagram illustrates the menaquinone biosynthesis pathway in M. tuberculosis, highlighting the role of MenA as a therapeutic target.
Experimental Protocol: MenA Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against MenA is determined using a cell-free prenyltransferase assay.[1]
1. Preparation of Mtb Membrane Fractions:
-
Mycobacterium tuberculosis strain mc²6230 is cultured to mid-log phase.
-
Cells are harvested, washed, and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and protease inhibitors).
-
The cell suspension is lysed by sonication or French press.
-
The lysate is centrifuged at low speed to remove unbroken cells and debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C.
2. Enzyme Assay:
-
The reaction mixture contains MenA-containing membrane fractions, [³H]-labeled farnesyl pyrophosphate ([³H]FPP), and 1,4-dihydroxy-2-naphthoate (DHNA) in an appropriate assay buffer.
-
Test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is quenched by the addition of an organic solvent (e.g., chloroform/methanol mixture).
3. Product Detection and Analysis:
-
The lipid-soluble products are extracted into the organic phase.
-
The extracted products are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled demethylmenaquinone formed is quantified by autoradiography or scintillation counting.
-
The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is calculated from dose-response curves.[1]
Antihypertensive Activity: T-type Ca2+ Channel Blockade
Derivatives of 1-Boc-piperidine-4-carboxylic acid have been explored as novel antihypertensive agents.[2][3] These compounds have been shown to act as T-type calcium (Ca2+) channel blockers. Oral administration of these derivatives has been reported to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers.[2][3]
Quantitative Data
Experimental Protocol: Fluorescence-Based T-type Ca2+ Channel Assay
A common method to screen for T-type Ca2+ channel blockers is a fluorescence-based assay using a cell line stably expressing a human T-type Ca2+ channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the target T-type Ca2+ channel are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.
-
Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and incubated for 24-48 hours.
2. Dye Loading:
-
A loading buffer is prepared containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Pluronic F-127, and probenecid in a physiological salt solution.
-
The culture medium is aspirated, and the loading buffer is added to each well.
-
The plate is incubated at 37°C for 60 minutes to allow for dye uptake.
3. Compound Addition:
-
Serial dilutions of the test compounds are prepared in an assay buffer.
-
After incubation, the cells are washed to remove excess dye.
-
The diluted compounds are added to the respective wells.
4. Signal Detection:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
A depolarizing solution (e.g., a high potassium solution) is automatically added to all wells to activate the T-type Ca2+ channels.
-
The fluorescence signal is recorded for 1-2 minutes to measure the calcium influx.
5. Data Analysis:
-
The increase in fluorescence intensity upon depolarization corresponds to Ca2+ influx.
-
The percentage inhibition for each compound concentration is calculated relative to vehicle-treated control wells.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Anti-inflammatory Activity: Inhibition of Adhesion Molecules
Piperidine carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[4] Certain derivatives have demonstrated potent oral inhibitory activity against neutrophil migration and leukocyte accumulation in animal models of inflammation.[4] The mechanism of action is believed to involve the inhibition of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1).[4]
Quantitative Data
Specific quantitative data for this compound derivatives as anti-inflammatory agents is limited in publicly available literature. However, a notable example, (anti) [3-(10H-pyrazino[2,3-b][1][4]benzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890), has shown potent oral activity in mouse and rat models of inflammation.[4]
Experimental Protocol: Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their effect on leukocyte migration into the pleural cavity.
1. Animal Preparation:
-
Male Wistar rats (or a similar strain) are used.
-
The animals are anesthetized.
2. Induction of Pleurisy:
-
A skin incision is made at the level of the left sixth intercostal space.
-
0.2 mL of a 1% w/v solution of λ-carrageenan is injected into the pleural cavity.
-
The test compound or vehicle is administered orally or by another appropriate route at a predetermined time before or after the carrageenan injection.
3. Sample Collection:
-
At a specific time point after carrageenan injection (e.g., 4 hours), the animals are euthanized.
-
The chest cavity is opened, and the pleural cavity is washed with a known volume of sterile saline containing an anticoagulant (e.g., heparin).
-
The pleural lavage fluid is collected.
4. Analysis:
-
The total volume of the pleural exudate is measured.
-
The fluid is centrifuged, and the supernatant can be used for cytokine analysis.
-
The cell pellet is resuspended, and the total number of leukocytes is counted.
-
Differential cell counts can be performed to determine the number of neutrophils and other inflammatory cells.
5. Data Interpretation:
-
A reduction in the volume of pleural exudate and the number of infiltrating leukocytes in the compound-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram provides a general overview of the workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion
Derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. The examples provided in this guide for antitubercular, antihypertensive, and anti-inflammatory applications underscore the potential of this scaffold in drug discovery. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel therapeutic agents based on this privileged chemical framework. Further exploration of the chemical space around this core structure is warranted and holds the potential to yield new and improved drug candidates for a variety of diseases.
References
The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, particularly with specific substitution patterns, is a cornerstone of medicinal chemistry and drug development. A key strategy in the synthetic chemist's arsenal for achieving controlled and selective functionalization of the piperidine ring is the use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group stands out for its versatility, reliability, and ease of use. This in-depth technical guide explores the critical role of the Boc protecting group in piperidine synthesis, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in this field.
The Strategic Advantage of Boc Protection in Piperidine Synthesis
The Boc group offers a unique combination of stability and selective lability, making it an ideal choice for protecting the nitrogen atom of the piperidine ring. This protection strategy allows for a wide range of chemical transformations to be performed on other parts of the molecule without undesired side reactions at the nitrogen center.
Key advantages of employing the Boc protecting group include:
-
Stability: The Boc group is robust and stable under a variety of reaction conditions, including exposure to bases, nucleophiles, and many reducing and oxidizing agents.[1] This stability allows for a broad scope of subsequent chemical modifications.
-
Ease of Introduction: The Boc group can be readily introduced onto the piperidine nitrogen in high yields using commercially available di-tert-butyl dicarbonate ((Boc)₂O).[2]
-
Mild and Selective Removal: The Boc group is easily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4][5][6] These mild conditions often leave other acid-sensitive functional groups intact, enabling orthogonal protection strategies.
-
Enhanced Solubility: The presence of the Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating purification and handling.
-
Prevention of Over-alkylation: In reactions such as N-alkylation, the Boc group ensures mono-alkylation at the desired nitrogen atom, preventing the formation of undesired quaternary ammonium salts.[7]
Experimental Protocols
This section provides detailed methodologies for the key steps involving the Boc protecting group in piperidine synthesis: Boc protection and Boc deprotection.
Protocol 1: Boc Protection of Piperidine
This protocol describes a general procedure for the N-Boc protection of a piperidine using di-tert-butyl dicarbonate.
Materials:
-
Piperidine (or a substituted piperidine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Dioxane/Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.
Protocol 2: Boc Deprotection of N-Boc-Piperidine
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-piperidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected piperidine.[3]
An alternative method involves the use of 4M HCl in dioxane, which can be advantageous as the hydrochloride salt of the deprotected piperidine often precipitates and can be isolated by filtration.[3][4]
Quantitative Data on Boc Protection and Deprotection in Piperidine Synthesis
The following tables summarize quantitative data from various literature sources for Boc protection and deprotection reactions, as well as for subsequent functionalization of Boc-protected piperidines.
Table 1: Boc Protection of Piperidines
| Piperidine Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Dimethyl 2-aminopentanedioate | (Boc)₂O, TEA, DMAP | CH₂Cl₂ | 6 | RT | 92 | |
| 4-Hydroxypiperidine | (Boc)₂O, K₂CO₃ | Methanol | 6-12 | RT | >90 (unspecified) | [8] |
| Piperidine-4-carboxylic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ | Dioxane/H₂O | 22 | 30 | High (unspecified) | [9] |
Table 2: Boc Deprotection of N-Boc-Piperidines
| N-Boc-Piperidine Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-Boc-4-(phenylamino)piperidine | 4M HCl in dioxane | Dioxane | 16 | RT | High (unspecified) | [10] |
| General N-Boc-piperazine | TFA | DCM | 1-4 | RT | High (unspecified) | [3] |
| General N-Boc-piperazine | 4M HCl in dioxane | Dioxane | 1-3 | RT | High (unspecified) | [3] |
Table 3: Functionalization of N-Boc-Piperidine Derivatives
| Reaction Type | N-Boc-Piperidine Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Reductive Amination | N-Boc-4-piperidone | Aniline, NaBH(OAc)₃, Acetic Acid | Dichloromethane | 16 | RT | High (unspecified) | [10] |
| N-Alkylation | N-Boc-piperazine | Alkyl Halide, K₂CO₃ | Acetonitrile | Varies | 60-80 | Varies | [11] |
| Oxidation | N-Boc-4-hydroxypiperidine | Dess-Martin periodinane | Dichloromethane | Varies | RT | High (unspecified) | [8] |
Visualizing Synthetic Pathways with Boc-Protected Piperidines
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the synthesis of substituted piperidines utilizing the Boc protecting group.
Caption: General workflow for the protection and deprotection of the piperidine nitrogen using the Boc group.
Caption: Synthetic pathway for the synthesis of 4-aminopiperidine derivatives via reductive amination of N-Boc-4-piperidone.
Caption: General workflow for the N-alkylation of a Boc-protected piperidine.
Conclusion
The tert-butoxycarbonyl protecting group is an invaluable tool in the synthesis of substituted piperidines, enabling a high degree of control and selectivity. Its robust nature, coupled with its mild and efficient removal, allows for the execution of complex synthetic strategies that are essential for the discovery and development of new pharmaceuticals. The detailed protocols and quantitative data provided in this guide serve as a practical resource for researchers, empowering them to effectively utilize the Boc protecting group in their synthetic endeavors. The logical workflows illustrated by the diagrams offer a clear conceptual framework for planning and executing the synthesis of novel piperidine-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. benchchem.com [benchchem.com]
Technical Guide: 1-Boc-2-methylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-2-methylpiperidine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
Core Molecular Data
This compound, with the CAS Number 193085-98-2, is a substituted piperidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a valuable intermediate in organic synthesis, allowing for selective modifications at other positions of the molecule.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 243.30 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][3][4] |
| CAS Number | 193085-98-2 | [1][2][3][4] |
| Purity | Typically ≥95% | [1][4] |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process starting from a suitable pyridine precursor. A key transformation would involve the stereoselective reduction of the pyridine ring to a piperidine, followed by protection of the nitrogen and subsequent functional group manipulations.
Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of a Dihydropyridine Intermediate
-
Reaction Setup: To a solution of a suitable 2-methyl-4-cyanopyridine precursor in an appropriate solvent (e.g., tetrahydrofuran), add a reducing agent such as sodium borohydride at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dihydropyridine intermediate.
Step 2: N-Boc Protection
-
Reaction Setup: Dissolve the dihydropyridine intermediate in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.
-
Reaction Execution: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate to yield the N-Boc protected dihydropyridine.
Step 3: Hydrolysis of the Nitrile
-
Reaction Setup: Subject the N-Boc protected dihydropyridine nitrile to acidic or basic hydrolysis. For acidic hydrolysis, use a strong acid like hydrochloric acid in a suitable solvent. For basic hydrolysis, use a strong base like sodium hydroxide in an aqueous alcohol mixture.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the conversion of the nitrile to a carboxylic acid.
-
Work-up and Isolation: After cooling, adjust the pH to isolate the carboxylic acid. Extract the product with an organic solvent, dry, and concentrate to obtain this compound.
Step 4: Purification
-
Method: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Applications in Drug Discovery and Development
Substituted piperidine carboxylic acids are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. The Boc-protected nature of this molecule allows for its use in peptide synthesis and the construction of complex molecular scaffolds.
Derivatives of piperidine are known to be key components in various therapeutic agents, including analgesics and anti-inflammatory drugs. The specific stereochemistry and substitution pattern of this compound make it a valuable starting material for creating novel drug candidates with potentially improved efficacy and selectivity.
Role in Synthetic Chemistry and Signaling Pathways
Due to the limited specific biological data for this compound, a defined signaling pathway cannot be detailed. However, its primary role is as a versatile synthetic intermediate. The following diagrams illustrate its general utility in the drug discovery workflow and a conceptual signaling pathway where a final compound derived from this building block might act.
Caption: Synthetic workflow utilizing this compound.
Caption: Conceptual signaling pathway for a derived drug candidate.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Solubility Profile of 1-Boc-2-methylpiperidine-4-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-2-methylpiperidine-4-carboxylic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on structurally similar compounds and general principles of solubility for Boc-protected amino acids to provide a robust predictive assessment.
Predicted Solubility of this compound
The solubility of this compound is dictated by the interplay of its structural features: the lipophilic tert-butoxycarbonyl (Boc) protecting group, the polar carboxylic acid moiety, and the piperidine ring. The Boc group generally imparts solubility in nonpolar organic solvents, while the carboxylic acid group enhances solubility in polar and protic solvents.
Based on data from analogous compounds and general solubility principles of Boc-protected amino acids, the following table summarizes the predicted solubility of this compound in common organic solvents. Boc-protected amino acids are typically soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For more challenging amino acids, Dimethyl sulfoxide (DMSO) can be an effective solvent.[1]
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the carboxylic acid group. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that will effectively solvate the molecule. | |
| Acetonitrile (ACN) | Soluble | While less polar than DMSO and DMF, acetonitrile is expected to be a good solvent. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The presence of the lipophilic Boc group and the overall organic structure suggests good solubility. A similar compound, (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid, is highly soluble in DCM. |
| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a suitable solvent. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF has a moderate polarity and is expected to be a reasonably good solvent. |
| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | The polar protic nature of alcohols can interact with the carboxylic acid, but the nonpolar Boc group may limit high solubility. |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The largely non-polar nature of these solvents will not effectively solvate the polar carboxylic acid group. |
| Aqueous | Water | Insoluble | The related compound, N-BOC-piperidine-4-carboxylic acid, is reported to be insoluble in water.[2][3] |
Experimental Protocols for Solubility Determination
For applications requiring precise quantitative solubility data, the following experimental protocol is recommended.
Objective:
To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, etc.)
-
Analytical balance
-
Vials with tight-fitting caps
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Tightly cap the vials and place them in a thermostatically controlled shaker.
-
Equilibrate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Analysis:
-
Carefully withdraw a known volume of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples by a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: General workflow for experimental solubility determination.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Boc-2-methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 4-methylpyridine (4-picoline), and proceeds through a four-step sequence involving cyanation of the pyridine ring, selective catalytic hydrogenation of the aromatic system, hydrolysis of the nitrile, and a final N-Boc protection. Detailed experimental procedures, a summary of quantitative data, and a visual workflow are provided to facilitate replication in a laboratory setting.
Introduction
Substituted piperidine scaffolds are privileged structures in a vast array of pharmaceuticals due to their ability to impart favorable pharmacokinetic properties and to serve as rigid templates for presenting pharmacophoric elements in three-dimensional space. The title compound, this compound, incorporates a methyl group at the 2-position, which can be crucial for modulating biological activity and selectivity, while the carboxylic acid at the 4-position and the Boc-protected nitrogen provide versatile handles for further synthetic elaboration. This protocol outlines a feasible pathway for its preparation.
Overall Synthesis Workflow
The synthesis is divided into four main stages:
-
Step 1: Synthesis of 2-cyano-4-methylpyridine from 4-methylpyridine.
-
Step 2: Selective catalytic hydrogenation of 2-cyano-4-methylpyridine to yield 2-methylpiperidine-4-carbonitrile.
-
Step 3: Acid-catalyzed hydrolysis of 2-methylpiperidine-4-carbonitrile to 2-methylpiperidine-4-carboxylic acid.
-
Step 4: N-protection of 2-methylpiperidine-4-carboxylic acid with a tert-butoxycarbonyl (Boc) group.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Cyano-4-methylpyridine
This procedure is adapted from established methods for the cyanation of pyridine N-oxides.[1][2]
Part A: Preparation of 4-Methylpyridine N-oxide
-
In a round-bottom flask, dissolve 4-methylpyridine (1.0 eq) in glacial acetic acid.
-
Heat the solution to 70-80°C.
-
Add 35% aqueous hydrogen peroxide (1.0 eq) dropwise, maintaining the temperature of the reaction mixture between 70°C and 90°C.
-
After the addition is complete, stir the mixture at this temperature for an additional 6 hours.
-
Remove the acetic acid by vacuum distillation.
-
Add water to the residue and distill the N-oxide in vacuo to obtain the product.
Part B: Cyanation
-
Prepare a solution of potassium cyanide (2.0 eq) in water in a three-necked flask equipped with a stirrer and a dropping funnel.[1]
-
Cool the cyanide solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of 1-methoxy-4-methylpyridinium methyl sulfate by reacting 4-methylpyridine N-oxide (from Part A, 1.0 eq) with dimethyl sulfate (1.0 eq). The reaction is exothermic and should be controlled to maintain a temperature between 80°C and 90°C.[2]
-
Add the aqueous solution of the pyridinium salt dropwise to the cold cyanide solution over 2 hours, ensuring the temperature does not exceed 15°C.[1]
-
After the addition, continue stirring the mixture at ice bath temperature for 6 hours.
-
Store the reaction mixture in a refrigerator at 4°C overnight.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a water-ethanol mixture to yield pure 2-cyano-4-methylpyridine.[1]
Step 2: Synthesis of 2-Methylpiperidine-4-carbonitrile
This step involves the selective hydrogenation of the pyridine ring. The conditions provided are based on general procedures for pyridine reduction and may require optimization to maximize selectivity for the piperidine product while preserving the nitrile functionality.[3]
-
To a high-pressure reaction vessel (autoclave), add 2-cyano-4-methylpyridine (1.0 eq) and glacial acetic acid as the solvent.[3]
-
Carefully add the Platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (5 mol%) to the solution.[3]
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and filter through a pad of Celite to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude 2-methylpiperidine-4-carbonitrile, which may be used in the next step without further purification or purified by vacuum distillation.
Step 3: Hydrolysis of 2-Methylpiperidine-4-carbonitrile to 2-Methylpiperidine-4-carboxylic acid
This is a standard acidic hydrolysis of a nitrile.
-
In a round-bottom flask, suspend 2-methylpiperidine-4-carbonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude hydrochloride salt of the product.
-
To isolate the free amino acid, dissolve the crude salt in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 5-6) with a suitable base (e.g., sodium hydroxide or an ion-exchange resin).
-
The product may precipitate out of the solution and can be collected by filtration, or the aqueous solution can be concentrated and the product purified by recrystallization.
Step 4: Synthesis of this compound
This protocol is adapted from a general procedure for the N-Boc protection of piperidine carboxylic acids.[4]
-
Dissolve 2-methylpiperidine-4-carboxylic acid (1.0 eq) in a mixture of 1N aqueous sodium hydroxide and tert-butanol at 0°C.[4]
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution over 30 minutes.[4]
-
Allow the reaction mixture to warm to ambient temperature and stir overnight.[4]
-
Concentrate the resulting solution under reduced pressure to approximately half of its original volume.
-
Cool the mixture in an ice bath and acidify by the addition of 10% aqueous HCl until the pH is approximately 2-3.
-
A white solid should precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and air-dry to give the final product, this compound.[4] The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1A | 4-Methylpyridine | H₂O₂ (35%) | 1.0 | Acetic Acid | 70-90 | 6 | >90 |
| 1B | 4-Methylpyridine N-oxide | Dimethyl Sulfate, KCN | 1.0, 2.0 | Water | 0-15 | 8 | 40-55[1] |
| 2 | 2-Cyano-4-methylpyridine | H₂, PtO₂ (5 mol%) | - | Acetic Acid | RT | 4-6 | 70-90 (Est.) |
| 3 | 2-Methylpiperidine-4-carbonitrile | Conc. HCl | Excess | Water | Reflux | 12-24 | >90 (Est.) |
| 4 | 2-Methylpiperidine-4-carboxylic acid | Boc₂O, NaOH | 1.1, ~2.2 | t-BuOH/H₂O | 0 to RT | 12-16 | ~100[4] |
Note: "Est." denotes an estimated yield based on analogous reactions, as specific yield data for this exact transformation was not available in the cited literature. The hydrogenation step (Step 2) is particularly sensitive to conditions, and the yield can vary.
Characterization
The final product, this compound, is a known compound (CAS 193085-98-2) and its identity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5] Analytical data should be compared with literature values or data from commercial suppliers.
References
- 1. US2991285A - Process of cyanation and nitriles produced thereby - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 193085-98-2|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for 1-Boc-2-methylpiperidine-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the Boc-protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the carboxylic acid moiety provides a convenient handle for amide bond formation and other modifications. The methyl group at the 2-position introduces a chiral center and steric bulk, which can be exploited to modulate the pharmacological properties of the final compounds, such as binding affinity, selectivity, and metabolic stability. This document provides an overview of the potential applications of this scaffold, along with generalized experimental protocols for its use in the synthesis of bioactive molecules.
Key Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting material for the synthesis of a variety of potential therapeutic agents. Its structural features make it suitable for incorporation into molecules targeting a range of biological targets.
Synthesis of Amide Derivatives as Potential Bioactive Agents
The carboxylic acid functionality of this compound is readily amenable to amide coupling reactions with a wide array of primary and secondary amines. This allows for the generation of large libraries of compounds for screening against various biological targets. The resulting amide derivatives can be designed to interact with targets such as G-protein coupled receptors (GPCRs), enzymes (e.g., kinases, proteases), and ion channels. The methyl-substituted piperidine ring can provide a rigid framework that orients the appended chemical moieties for optimal target engagement.
Incorporation into Peptidomimetics
The rigid structure of the 2-methylpiperidine ring can be used to mimic peptide turns or to constrain the conformation of peptide-based drugs. By replacing specific amino acid residues with the this compound scaffold, it is possible to enhance the metabolic stability and oral bioavailability of peptidic drugs.
Development of Kinase Inhibitors
The piperidine scaffold is a common feature in many kinase inhibitors. This compound can be used as a starting point to synthesize novel kinase inhibitors by coupling it to various heterocyclic cores that are known to interact with the ATP-binding site of kinases.
Data Presentation: Representative Amide Coupling Reaction Yields
While specific quantitative biological data for derivatives of this compound is not available, the following table summarizes typical yields for amide coupling reactions involving similar Boc-protected piperidine carboxylic acids with various amines. These values can serve as a general reference for planning syntheses.
| Coupling Reagent | Base | Amine Substrate | Typical Yield (%) |
| HATU | DIPEA | Aniline | 85-95 |
| EDCI/HOBt | DIPEA | Benzylamine | 80-90 |
| T3P | Pyridine | Morpholine | 75-85 |
| CDI | None | N-Methylaniline | 70-80 |
Experimental Protocols
The following are generalized protocols for the amide coupling of this compound with a generic primary or secondary amine.
Protocol 1: Amide Coupling using HATU
Materials:
-
This compound
-
Amine of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using EDCI/HOBt
Materials:
-
This compound
-
Amine of interest
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the amine of interest (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C and add EDCI (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired amide.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and application of this compound derivatives in a drug discovery context.
Caption: Synthetic and drug discovery workflow.
Application Notes: 1-Boc-2-methylpiperidine-4-carboxylic acid as a Versatile Scaffold for Novel Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-methylpiperidine-4-carboxylic acid is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability.[1] The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 4-position of the piperidine ring, combined with the Boc protecting group, offers a versatile platform for the construction of diverse and complex molecular architectures.
These resulting novel heterocycles are of great interest due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based heterocycles, a class of compounds known for their diverse pharmacological properties.
Biological Significance of Piperidine-Containing Heterocycles
Heterocyclic compounds are fundamental to medicinal chemistry, with piperidine-based structures being particularly prominent. The incorporation of a piperidine ring can enhance a molecule's binding affinity to biological targets and improve its overall drug-like properties.[1]
Anticancer Activity: Many piperidine derivatives exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some compounds have been shown to target the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Neuroprotective Effects: The piperidine scaffold is also found in compounds with significant neuroprotective properties. These molecules can exert their effects through various mechanisms, including the modulation of neurotransmitter systems and the inhibition of inflammatory pathways in the central nervous system.
Anti-inflammatory Properties: Piperidine-containing compounds have been investigated for their anti-inflammatory potential. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes.
Synthesis of Piperidinyl-Pyrazoles
A robust and versatile method for the synthesis of novel piperidinyl-pyrazoles from 1-Boc-piperidine-4-carboxylic acid has been developed.[1][4][5] The general synthetic strategy involves a three-step sequence, starting with the conversion of the carboxylic acid to a more reactive β-keto ester. This intermediate is then transformed into a β-enamino diketone, which subsequently undergoes cyclocondensation with a hydrazine derivative to furnish the desired pyrazole ring system. This approach allows for the introduction of diversity at the pyrazole nitrogen by varying the substituted hydrazine used in the final step.
Quantitative Data for Representative Piperidinyl-Pyrazoles
The following table summarizes the yields and melting points for a series of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized from the corresponding β-enamino diketone. While the starting material in the cited literature is the unsubstituted N-Boc-piperidine-4-carboxylic acid, the methodology is directly applicable to the 2-methyl analogue.
| Compound ID | Phenylhydrazine Substituent | Yield (%) | Melting Point (°C) |
| 5a | Unsubstituted | 70 | 133–135 |
| 5b | 4-Methyl | 70 | 133–135 |
| 5c | 3-Methyl | 53 | 123–124 |
| 5d | 4-Methoxy | 65 | 145–146 |
| 5e | 4-Chloro | 68 | 158–159 |
| 5f | 4-Bromo | 62 | 165–166 |
| 5g | 4-Nitro | 55 | 188–189 |
| 5h | 2,4-Dinitro | 48 | 210–212 |
| 5i | Methylhydrazine | 51 | Oil |
Data adapted from Matulevičiūtė et al., Molecules 2021, 26(13), 3808 for N-Boc-piperidin-4-yl derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-2-methyl-4-(3-oxobutanoyl)piperidine-1-carboxylate (β-Keto Ester Intermediate)
This protocol describes the conversion of this compound to its corresponding methyl β-keto ester.
Materials:
-
This compound
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DCM at 0 °C, add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).
-
Add EDC·HCl (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in methanol and heat to reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude β-keto ester, which can be purified by column chromatography.
Protocol 2: Synthesis of tert-Butyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-2-methylpiperidine-1-carboxylate (β-Enamino Diketone Intermediate)
This protocol outlines the formation of the β-enamino diketone from the β-keto ester.
Materials:
-
Methyl 1-(tert-butoxycarbonyl)-2-methyl-4-(3-oxobutanoyl)piperidine-1-carboxylate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
Procedure:
-
Dissolve the β-keto ester (1.0 eq) in toluene.
-
Add DMF-DMA (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude β-enamino diketone, which is often used in the next step without further purification.
Protocol 3: Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate (Piperidinyl-Pyrazole)
This protocol details the final cyclocondensation step to form the pyrazole heterocycle.
Materials:
-
tert-Butyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-2-methylpiperidine-1-carboxylate
-
Phenylhydrazine hydrochloride (or other hydrazine derivatives)
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve the crude β-enamino diketone (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure piperidinyl-pyrazole product.[1]
Visualizations
Experimental Workflow: Synthesis of Piperidinyl-Pyrazoles
Caption: Synthetic workflow for piperidinyl-pyrazole derivatives.
Signaling Pathway: Potential Mechanism of Action for Piperidine-Based Anticancer Agents
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epubl.ktu.edu [epubl.ktu.edu]
Application Notes and Protocols for Peptide Synthesis Using 1-Boc-2-methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-methylpiperidine-4-carboxylic acid is a valuable building block in peptide synthesis, particularly for the development of conformationally constrained peptides and peptidomimetics. The incorporation of this unnatural amino acid introduces a rigid piperidine scaffold into the peptide backbone. This structural constraint can pre-organize the peptide into a specific bioactive conformation, potentially leading to enhanced binding affinity, selectivity, and metabolic stability compared to its more flexible natural counterparts. The methyl substitution at the 2-position of the piperidine ring further restricts conformational freedom, offering a precise tool for probing structure-activity relationships (SAR).
These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.
Core Applications
The unique structural features of this compound lend themselves to several key applications in drug discovery and chemical biology:
-
Conformational Constraint: The rigid piperidine ring system reduces the conformational flexibility of the peptide backbone. This can lock the peptide into a desired secondary structure, such as a β-turn, which is often crucial for molecular recognition and biological activity.
-
Enhanced Metabolic Stability: The unnatural piperidine structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Improved Receptor Selectivity: By presenting a more defined three-dimensional structure, peptides incorporating this moiety may exhibit higher selectivity for their biological targets, reducing off-target effects.
-
Scaffold for Peptidomimetics: The piperidine ring can serve as a scaffold for the attachment of various functional groups, enabling the design of novel peptidomimetics with improved pharmacological properties.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 193085-98-2 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |
| Storage | Store at 2-8 °C in a dry, well-ventilated place. |
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using a standard Boc/Bzl protection strategy. Due to the steric hindrance of this amino acid, optimized coupling conditions are recommended.
Materials and Reagents
| Reagent | Grade | Supplier |
| Rink Amide or other suitable resin | Peptide Synthesis Grade | Standard Supplier |
| This compound | ≥97% Purity | Standard Supplier |
| Boc-protected amino acids | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier |
| HATU (or HBTU/PyBOP) | Peptide Synthesis Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Diethyl ether (cold) | Reagent Grade | Standard Supplier |
Protocol 1: Resin Swelling and Initial Deprotection
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
For the initial deprotection of the Boc group from the resin, add a solution of 50% TFA in DCM.
-
Agitate the resin for 2 minutes, then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3 times), followed by DMF (3 times).
Protocol 2: Coupling of this compound
Due to the steric hindrance of this compound, a more potent coupling reagent such as HATU is recommended to ensure efficient peptide bond formation.
-
In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (2-3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling is recommended. Repeat steps 3-5.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 3: Subsequent Amino Acid Couplings and Boc Deprotection
For subsequent amino acid couplings, standard Boc-SPPS protocols can be followed.
-
Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes), followed by DMF washes (3x).
-
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid to the resin and couple for 1-2 hours.
-
Monitor the reaction with a Kaiser test and recouple if necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 4: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Protocol 5: Purification and Characterization
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight and by analytical HPLC to determine purity. Further characterization by NMR spectroscopy can confirm the structure and conformation.
Quantitative Data
The following table summarizes expected yields and purity for peptides incorporating sterically hindered amino acids like this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >95% | Per step, as determined by Kaiser test. Double coupling may be required for challenging sequences. |
| Crude Peptide Yield | 40-70% | Highly dependent on the length and sequence of the peptide. |
| Purity of Crude Peptide | 30-60% | Dependent on the efficiency of couplings and the presence of deletion or side-product sequences. |
| Final Yield after Purification | 10-30% | Based on the initial resin loading. |
| Final Purity | >95% | Achievable with standard RP-HPLC purification. |
Visualizations
Experimental Workflow
Caption: Workflow for the incorporation of this compound in SPPS.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway by a conformationally constrained peptide.
Conclusion
The use of this compound in solid-phase peptide synthesis is a powerful strategy for creating peptides with enhanced structural definition and potentially improved biological properties. The protocols provided herein offer a robust starting point for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and monitor reactions closely to ensure the synthesis of high-purity peptides for applications in drug discovery and chemical biology.
Application Notes and Protocols for the Derivatization of 1-Boc-2-methylpiperidine-4-carboxylic acid for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1-Boc-2-methylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. The protocols outlined below are designed to facilitate the generation of compound libraries for Structure-Activity Relationship (SAR) studies, a critical step in the drug discovery process.
Introduction
This compound is a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine ring is a common motif in many approved drugs, and the substituents at the 2 and 4 positions, along with the Boc-protected nitrogen, offer multiple points for chemical modification. By systematically altering these positions, researchers can explore the chemical space around the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. The primary derivatization strategies for this scaffold involve modification of the carboxylic acid group through amide bond formation and esterification.
Key Derivatization Strategies
The carboxylic acid moiety of this compound is the primary handle for derivatization in SAR studies. The two most common and effective strategies are:
-
Amide Coupling: Formation of amides by coupling the carboxylic acid with a diverse range of primary and secondary amines. This allows for the introduction of a wide variety of functional groups and exploration of hydrogen bonding interactions, steric bulk, and electronic effects.
-
Esterification: Conversion of the carboxylic acid to an ester. This modification alters the polarity, lipophilicity, and metabolic stability of the parent compound.
These strategies enable the synthesis of a library of analogs with tailored physicochemical properties, which is essential for elucidating the SAR of a new chemical series.
Data Presentation: Representative SAR Data
The following table presents representative SAR data for a series of piperidine carboxamide derivatives as proteasome inhibitors. While the core is a piperidine-3-carboxamide, the data illustrates how systematic structural modifications can significantly impact biological activity. This serves as a template for organizing and interpreting data from SAR studies on this compound derivatives.
| Compound ID | R1 Group | R2 Group | Pf3D7 EC50 (µM)[1] |
| SW042 (racemic) | H | H | 0.14 ± 0.01 |
| (S)-SW042 | H | H | 0.04 ± 0.01 |
| (R)-SW042 | H | H | 4.1 ± 0.5 |
| SW584 | Me | H | 0.003 ± 0.001 |
| SW726 | Et | p-Me-Ph | 0.008 ± 0.002 |
| SW723 | H | 4-pyridyl | 0.12 ± 0.02 |
Data is representative and adapted from a study on piperidine-3-carboxamide derivatives for illustrative purposes.[1]
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the synthesis of amide derivatives from this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Esterification using DCC and DMAP
This protocol details a method for the synthesis of ester derivatives from this compound using DCC and DMAP.
Materials:
-
This compound
-
Desired alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash the filter cake with DCM.
-
Wash the filtrate with 1 M aqueous HCl (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Derivatization Workflow for SAR Studies
The following diagram illustrates the general workflow for the derivatization of this compound to generate a library of compounds for SAR studies.
Caption: Workflow for SAR studies of this compound.
Amide Coupling Reaction Pathway
This diagram outlines the key steps and reagents involved in the HATU-mediated amide coupling reaction.
Caption: Key steps in HATU-mediated amide coupling.
References
Application Note: Analytical Characterization of 1-Boc-2-methylpiperidine-4-carboxylic acid
Introduction
1-Boc-2-methylpiperidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the successful development of active pharmaceutical ingredients (APIs). This document provides a suite of robust analytical methods for the comprehensive characterization of this compound, ensuring its quality and suitability for downstream applications in drug discovery and development. The methods detailed below cover structural elucidation, purity assessment, and identification of potential impurities.
Analytical Strategy
A multi-technique approach is employed for the definitive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Mass Spectrometry (MS) for molecular weight verification.
Key Analytical Techniques & Results
A summary of the analytical techniques and typical results obtained for a reference sample of this compound is presented below.
| Analytical Technique | Parameter | Typical Result |
| ¹H NMR | Chemical Shifts (δ) | Consistent with the proposed structure, showing characteristic peaks for the Boc protecting group, the piperidine ring protons, and the methyl group. |
| ¹³C NMR | Chemical Shifts (δ) | Confirms the carbon framework of the molecule, with distinct signals for the carbonyl carbons, the Boc group carbons, and the piperidine ring carbons. |
| HPLC (UV) | Purity | ≥98% |
| Retention Time (tᵣ) | Approximately 6.8 minutes under the specified conditions. | |
| LC-MS (ESI+) | [M+H]⁺ | m/z 244.15 |
| [M+Na]⁺ | m/z 266.13 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Objective
To confirm the chemical structure of this compound.
1.2. Instrumentation
-
400 MHz NMR Spectrometer
1.3. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
1.4. ¹H NMR Acquisition Parameters
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
1.5. ¹³C NMR Acquisition Parameters
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
1.6. Data Analysis
Process the acquired FID data with appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and compare the chemical shifts and coupling constants with the expected values for the structure.
High-Performance Liquid Chromatography (HPLC)
2.1. Objective
To determine the purity of this compound and to identify any impurities.
2.2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 10 90 15 90 15.1 10 | 20 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
2.3. Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2.4. Data Analysis
Integrate the peak areas in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Liquid Chromatography-Mass Spectrometry (LC-MS)
3.1. Objective
To confirm the molecular weight of this compound.
3.2. Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Waters SQ Detector 2 or equivalent with Electrospray Ionization (ESI)
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 2 95 3 95 3.1 5 | 4 | 5 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3.3. Mass Spectrometer Parameters
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Scan Range: m/z 50-500
3.4. Sample Preparation
Prepare a sample solution at a concentration of approximately 100 µg/mL in methanol.
3.5. Data Analysis
Analyze the mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts such as the sodium adduct [M+Na]⁺. Compare the observed mass-to-charge ratios with the calculated exact mass of the compound.
Quantitative Data Summary
Table 1: NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~11.5 (br s, 1H) | ~179.5 |
| C=O (Boc) | - | ~155.0 |
| C(CH₃)₃ | 1.46 (s, 9H) | ~80.5 |
| C(CH₃)₃ | - | ~28.4 |
| Piperidine CH | ~4.0-4.2 (m, 1H) | ~52.0 |
| Piperidine CH₂ | ~2.8-3.1 (m, 2H) | ~42.5 |
| Piperidine CH | ~2.4-2.6 (m, 1H) | ~39.0 |
| Piperidine CH₂ | ~1.6-2.0 (m, 4H) | ~30.0, ~28.0 |
| CH₃ | ~1.15 (d, 3H) | ~17.5 |
Table 2: Chromatographic and Mass Spectrometric Data
| Parameter | Value |
| HPLC Retention Time | 6.8 ± 0.2 min |
| HPLC Purity | ≥98.0% |
| Calculated Exact Mass | 243.1471 |
| Observed [M+H]⁺ | 244.1543 |
| Observed [M+Na]⁺ | 266.1362 |
Visualizations
Application Note: HPLC Purity Analysis of 1-Boc-2-methylpiperidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-2-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note provides a detailed protocol for the determination of the purity of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The Boc (tert-butoxycarbonyl) protecting group provides sufficient hydrophobicity for good retention on a C18 stationary phase, while the carboxylic acid moiety allows for manipulation of retention and peak shape through mobile phase pH.
Experimental Protocol
This protocol outlines the necessary steps for preparing the sample and standards, as well as the instrumental parameters for the HPLC analysis.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Trifluoroacetic acid - TFA) (HPLC grade)
-
Methanol (HPLC grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
4. HPLC Chromatographic Conditions
The following HPLC conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30% B to 90% B20-25 min: 90% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
5. Analysis Procedure
-
Filter the standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
-
Place the vials in the autosampler of the HPLC system.
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution to analyze its purity.
-
Calculate the purity of the sample by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a structured table for clear comparison and reporting.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | e.g., 12.5 | e.g., 5,250,000 | e.g., 99.8 |
| Sample Batch 001 | e.g., 12.5 | e.g., 4,980,000 | e.g., 98.5 |
| Impurity 1 | e.g., 8.2 | e.g., 35,000 | e.g., 0.7 |
| Impurity 2 | e.g., 15.1 | e.g., 40,000 | e.g., 0.8 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity analysis protocol.
Caption: HPLC analysis workflow for purity determination.
Application Notes and Protocols for the Large-Scale Synthesis of 1-Boc-2-methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid, a valuable building block in pharmaceutical development. The outlined synthetic strategy is designed for scalability and efficiency, focusing on a robust multi-step process commencing from commercially available starting materials.
Synthetic Strategy Overview
The recommended synthetic pathway involves a four-step sequence, which has been optimized for large-scale production. The process begins with the esterification of 2-methylpyridine-4-carboxylic acid, followed by the catalytic hydrogenation of the pyridine ring. The resulting piperidine intermediate is then protected with a tert-butyloxycarbonyl (Boc) group, and the final step is the saponification of the ester to yield the target carboxylic acid. This strategy is advantageous due to the use of relatively mild conditions and high-yielding reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Esterification of 2-Methylpyridine-4-carboxylic Acid
This initial step converts the carboxylic acid to its ethyl ester, which facilitates the subsequent hydrogenation reaction.
Protocol:
-
To a solution of 2-methylpyridine-4-carboxylic acid in ethanol, add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 2-methylpyridine-4-carboxylate.
| Parameter | Value |
| Starting Material | 2-Methylpyridine-4-carboxylic acid |
| Reagents | Thionyl chloride, Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | >90% |
Step 2: Catalytic Hydrogenation of Ethyl 2-methylpyridine-4-carboxylate
The hydrogenation of the pyridine ring is a critical step. The use of a mixed catalyst system allows for milder reaction conditions and improved yields on a large scale.[1]
Protocol:
-
In a high-pressure reactor, dissolve ethyl 2-methylpyridine-4-carboxylate in an appropriate solvent such as methanol or ethanol.
-
Add the catalyst, which is a mixture of palladium on carbon (Pd/C) and rhodium on carbon (Rh/C)[1]. The total catalyst loading should be between 10-20% by weight of the starting material.[1]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat the reaction mixture with stirring.
-
Maintain the reaction at a constant temperature and pressure until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-methylpiperidine-4-carboxylate.
| Parameter | Value |
| Starting Material | Ethyl 2-methylpyridine-4-carboxylate |
| Catalyst | Palladium on Carbon (Pd/C) and Rhodium on Carbon (Rh/C) (1:1 weight ratio)[1] |
| Hydrogen Pressure | 5-10 bar |
| Temperature | 40-60 °C |
| Solvent | Methanol or Ethanol |
| Typical Yield | High |
Step 3: Boc Protection of Ethyl 2-methylpiperidine-4-carboxylate
The secondary amine of the piperidine ring is protected with a Boc group to prevent side reactions in subsequent synthetic steps.
Protocol:
-
Dissolve ethyl 2-methylpiperidine-4-carboxylate in a suitable solvent like dichloromethane (DCM).
-
Add triethylamine (Et3N) to the solution at 0 °C.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary to obtain ethyl 1-Boc-2-methylpiperidine-4-carboxylate.[2]
| Parameter | Value |
| Starting Material | Ethyl 2-methylpiperidine-4-carboxylate |
| Reagents | Di-tert-butyl dicarbonate (Boc anhydride), Triethylamine (Et3N) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Yield | >95%[2] |
Step 4: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol:
-
Dissolve ethyl 1-Boc-2-methylpiperidine-4-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.[3]
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to the solution.[3][4]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to a pH of 2-3 with a suitable acid, such as 2N HCl.[3]
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
| Parameter | Value |
| Starting Material | Ethyl 1-Boc-2-methylpiperidine-4-carboxylate |
| Reagents | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) |
| Solvent | THF/Methanol/Water[3] |
| Reaction Time | Overnight |
| Temperature | Room Temperature |
| Typical Yield | ~100%[3] |
Process Logic and Key Considerations
The following diagram illustrates the decision-making process and critical parameters at each stage of the synthesis.
Caption: Decision workflow for the synthesis of this compound.
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalytic hydrogenation with hydrogen gas should be performed in a properly rated high-pressure reactor by trained personnel. Ensure proper grounding to prevent static discharge.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.
-
Standard laboratory safety practices should be followed throughout all procedures, including the use of safety glasses, lab coats, and gloves.
References
- 1. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Boc-2-methylpiperidine-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves two key steps:
-
Catalytic Hydrogenation: The aromatic pyridine ring of a precursor, typically 2-methylpyridine-4-carboxylic acid or its ester form, is reduced to a piperidine ring. This step can be challenging due to the stability of the pyridine ring.[1][2]
-
Boc Protection: The secondary amine of the resulting 2-methylpiperidine-4-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product. It's often recommended to use N-protected piperidine derivatives to prevent side reactions.[3][4]
Q2: Why is the hydrogenation of the pyridine ring challenging?
A2: The reduction of pyridines can be difficult due to the aromaticity of the ring, which makes it very stable.[1] Additionally, the basic nitrogen atom in both the starting pyridine and the product piperidine can poison the catalyst, leading to deactivation and incomplete reactions.[1][5]
Q3: What typical yields can be expected for the overall synthesis?
A3: Yields can vary significantly based on the specific conditions, catalyst choice, and purity of starting materials.[6] The Boc protection step, when optimized, can proceed with very high, even quantitative, yields (95-100%).[7][8] However, the hydrogenation step is often less efficient and can lower the overall yield.
Q4: My Boc-protected product appears as an oil, but the literature reports a solid. What should I do?
A4: While some procedures report the final product as a white solid, it is not uncommon to obtain it as a viscous oil or a low-melting solid, particularly if any residual solvent is present.[7][9] Purification by column chromatography may be necessary to obtain a pure product. If a solid is required, trituration with a non-polar solvent like hexane may induce crystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by reaction step.
Step 1: Catalytic Hydrogenation of 2-Methylpyridine-4-carboxylic Acid (or its ester)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning/Deactivation: The nitrogen atom in pyridine can poison the catalyst.[1] 2. Inactive Catalyst: The catalyst batch may be old or of poor quality. 3. Insufficient Hydrogen Pressure: Inadequate H₂ pressure can lead to slow or stalled reactions.[6] 4. Low Reaction Temperature: The temperature may be too low to overcome the activation energy.[7] | 1. Use a more robust catalyst (e.g., Rhodium on carbon, Rh₂O₃) or increase catalyst loading.[5][6][10] Consider acidic conditions to protonate the nitrogen, reducing its poisoning effect. 2. Test the catalyst on a known reaction or use a fresh batch.[6] 3. Increase hydrogen pressure incrementally. Ensure efficient stirring to improve gas-liquid mixing.[6][11] 4. Gradually increase the reaction temperature , monitoring for side product formation.[7] |
| Formation of Side Products | 1. Over-reduction: Cleavage of C-N bonds can occur at high temperatures and pressures.[7] 2. Incomplete Reduction: Formation of tetrahydropyridine intermediates.[6] | 1. Optimize conditions: Use lower temperatures and find the optimal hydrogen pressure to avoid bond cleavage.[7] 2. Increase reaction time or catalyst loading. A fresh portion of the catalyst can be added if deactivation is suspected.[6] |
| Inconsistent Yields | 1. Variable Catalyst Activity: Different batches of catalyst can have varying activity.[6] 2. Impure Starting Materials: Purity of the pyridine precursor and solvents is crucial. | 1. Use a consistent source and batch of catalyst. Perform a small-scale test to verify activity before a large-scale reaction.[6] 2. Ensure all starting materials and solvents are pure and dry. |
Step 2: Boc Protection of 2-Methylpiperidine-4-carboxylic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Poor Solubility: The amino acid precursor may have poor solubility in common organic solvents.[12] 2. Incorrect pH: The reaction works best under basic conditions to deprotonate the amine, making it more nucleophilic. 3. Hydrolysis of Boc₂O: Water can slowly hydrolyze the Boc anhydride. | 1. Use aqueous conditions. Dissolve the amino acid in an aqueous basic solution (e.g., NaOH, NaHCO₃) with a co-solvent like t-butanol or THF.[4][7] 2. Add a base like NaOH, Na₂CO₃, or triethylamine.[4][7] 3. While the reaction can be done in water, ensure sufficient Boc₂O (e.g., 1.1 equivalents) is used.[8] |
| Low Yield after Workup | 1. Product Loss during Extraction: The carboxylate form of the product is water-soluble. | 1. Carefully acidify the aqueous layer to pH 2-3 with an acid like HCl after the reaction is complete. This protonates the carboxylic acid, making the final product soluble in organic solvents like ethyl acetate for extraction.[4][7] |
| Formation of Impurities | 1. Side reaction with carboxylic acid: The carboxylic acid can potentially react under certain conditions. | 1. Use aqueous basic conditions. The carboxylate formed is less nucleophilic than the amine, preventing side reactions.[12] |
Experimental Protocols & Data
Protocol 1: Boc Protection of Piperidine-4-carboxylic Acid
This is a general procedure that can be adapted for the 2-methyl analog.
-
Dissolution: Dissolve 4-piperidinecarboxylic acid (1 equivalent) in a mixture of aqueous NaOH (1N) and t-butanol at 0 °C.[7]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution over 30 minutes.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[7]
-
Workup:
Optimization of Boc Protection Conditions
| Base/Solvent System | Temperature | Time | Typical Yield | Reference |
| NaOH / H₂O / t-Butanol | 0 °C to RT | Overnight | ~100% | [7] |
| Na₂CO₃, NaHCO₃ / H₂O | 30 °C | 22 hours | High | [4] |
| NaOH / H₂O | 25 °C | 10-30 min | 75-95% | [8] |
Visual Workflow and Troubleshooting
Synthetic Workflow Diagram
Caption: Overall synthetic scheme from starting material to final product.
Troubleshooting Decision Tree for Low Hydrogenation Yield
Caption: A decision tree to diagnose and solve low-yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 10. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 11. iscre28.org [iscre28.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, categorized by the synthetic step. A general synthetic route involves the initial preparation of 2-methylpiperidine-4-carboxylic acid, often via catalytic hydrogenation of a pyridine precursor, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
Step 1: Catalytic Hydrogenation of 2-Methyl-4-pyridinecarboxylic Acid (or its ester)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; presence of starting material | Insufficient catalyst loading, inadequate hydrogen pressure, or short reaction time. | Increase catalyst-to-substrate ratio, elevate hydrogen pressure (e.g., 30-80 bar), or extend the reaction time. |
| Presence of partially hydrogenated intermediates (e.g., tetrahydropyridines) | Catalyst deactivation or mild reaction conditions. | Consider using a more active catalyst such as rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or platinum-based catalysts (e.g., PtO₂, Pt/C) which are often more effective for pyridine hydrogenation than palladium.[1] Increasing temperature and pressure can also drive the reaction to completion.[1] |
| Low yield of desired product | Catalyst poisoning by the pyridine nitrogen. | Perform the hydrogenation in an acidic solvent like glacial acetic acid or with an acidic additive such as HCl to protonate the nitrogen, reducing its coordination to the metal catalyst.[1] |
| Formation of ring-opened byproducts (e.g., δ-amino ketones) | This can be promoted by specific rhodium catalysts in the presence of water and secondary amines.[1] | If piperidine is the desired product, avoid these specific catalytic systems.[1] |
Step 2: Boc Protection of 2-methylpiperidine-4-carboxylic acid
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; presence of starting amine | Insufficient Boc₂O, inadequate base, or low reaction temperature. | Use a slight excess of Boc₂O (1.1-1.5 equivalents). Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, NaOH) is used. The reaction can be gently warmed if it is sluggish at room temperature. |
| Formation of tert-butyl ester byproduct | The carboxylic acid is esterified by the tert-butyl cation, a byproduct of the Boc protection reaction. This is more likely under acidic conditions or with prolonged reaction times. | Perform the reaction under basic conditions (e.g., using NaHCO₃ or NaOH in a biphasic system) to deprotonate the carboxylic acid, making it less susceptible to esterification. Add scavengers like anisole or thioanisole to trap the tert-butyl cation.[2] |
| Low yield and complex mixture of products | The zwitterionic nature of the starting amino acid can lead to poor solubility in common organic solvents. | Use a solvent system that can better dissolve the amino acid, such as a mixture of water and a polar organic solvent like THF or dioxane. |
| Presence of di-Boc protected product | While less common for secondary amines, it can occur under forcing conditions. | Use milder reaction conditions and avoid a large excess of Boc₂O. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unreacted 2-methylpiperidine-4-carboxylic acid after the Boc protection step. How can I remove it?
A1: Unreacted amino acid can typically be removed by an aqueous workup. After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with a dilute acidic solution (e.g., 1 M HCl). The protonated starting material will move to the aqueous layer, while your desired N-Boc product remains in the organic layer. Be cautious not to use overly acidic conditions which could risk cleaving the Boc group.[2]
Q2: I have an impurity with a mass corresponding to the addition of 56 amu to my product. What is it likely to be?
A2: This mass difference (56 amu) corresponds to the addition of a tert-butyl group (C₄H₈). This is very likely the tert-butyl ester of your desired carboxylic acid. This impurity forms when the carboxylic acid is esterified by the t-butyl cation generated during the Boc protection.[2] To minimize its formation, use basic conditions and consider adding a scavenger.
Q3: What are the best analytical techniques to identify impurities in my synthesis?
A3: A combination of techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the product from impurities and obtain their mass-to-charge ratios for identification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To determine the structure of the main product and identify impurities by their characteristic signals.
-
HPLC (High-Performance Liquid Chromatography): To quantify the purity of the product and the relative amounts of impurities.
Q4: Can I perform the Boc protection on the methyl ester of 2-methylpiperidine-4-carboxylic acid and then hydrolyze the ester?
A4: Yes, this is a common strategy to avoid the formation of the tert-butyl ester byproduct. You would first esterify the starting amino acid (e.g., using methanol and an acid catalyst), then perform the Boc protection on the resulting methyl ester, and finally, hydrolyze the methyl ester to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide.[3]
Summary of Potential Impurities
The following table summarizes common impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Structure | Potential Source | Typical Analytical Signature |
| 2-Methyl-4-pyridinecarboxylic acid | Incomplete hydrogenation (Step 1) | Aromatic signals in ¹H NMR. | |
| 2-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | Incomplete hydrogenation (Step 1) | Olefinic signals in ¹H NMR. | |
| 2-Methylpiperidine-4-carboxylic acid | Incomplete Boc protection (Step 2) | Absence of Boc group signals in ¹H NMR (around 1.4 ppm). | |
| tert-Butyl 1-Boc-2-methylpiperidine-4-carboxylate | Side reaction during Boc protection (Step 2) | Mass increase of 56 amu in MS; additional tert-butyl signal in ¹H NMR. | |
| tert-Butanol | Hydrolysis of Boc₂O | Characteristic singlet in ¹H NMR around 1.2-1.3 ppm. | |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from Step 2 | Can be observed in crude NMR but is often removed during workup. |
Experimental Protocols
Protocol 1: Synthesis of 2-methylpiperidine-4-carboxylic acid via Catalytic Hydrogenation
-
To a solution of 2-methyl-4-pyridinecarboxylic acid (1 equivalent) in glacial acetic acid, add 10% Palladium on carbon (10% w/w).
-
Place the mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 50-60 bar.
-
Heat the reaction to 60-80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step with or without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve 2-methylpiperidine-4-carboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity identification and remediation.
References
Technical Support Center: Synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Boc-2-methylpiperidine-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process:
-
Esterification: Conversion of the starting material, 2-methylpyridine-4-carboxylic acid, to its corresponding ester (e.g., ethyl or methyl ester).
-
Catalytic Hydrogenation: Reduction of the pyridine ring of the ester to a piperidine ring. This is the most challenging step and often requires high pressure and specific catalysts.
-
Boc Protection and Saponification: Protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (Boc-anhydride) followed by the hydrolysis of the ester to the final carboxylic acid product.
Q2: Why is the hydrogenation of the 2-methyl-substituted pyridine ring challenging?
A2: The hydrogenation of pyridine rings is often difficult due to the aromatic stability of the ring. The presence of substituents, such as the methyl group at the 2-position, can further hinder the reaction by sterically blocking the catalyst from coordinating with the ring. Additionally, the nitrogen atom in the pyridine ring can act as a catalyst poison.[1][2] Overcoming these challenges typically requires high hydrogen pressure, elevated temperatures, and the selection of an appropriate catalyst.[3]
Q3: What catalysts are most effective for the hydrogenation of substituted pyridines?
A3: A range of catalysts can be used, with the choice depending on the specific substrate and desired reaction conditions. Common catalysts include:
-
Platinum oxide (PtO₂): Often used in acidic solvents like glacial acetic acid.[2][4]
-
Rhodium on carbon (Rh/C): Effective for the hydrogenation of functionalized pyridines under mild conditions.[1]
-
Palladium on carbon (Pd/C): Can be used, sometimes in combination with other catalysts like rhodium carbon.[5]
-
Raney Nickel: Has been used for the asymmetric hydrogenation of 2-methylpyridine.[6]
Q4: How can I control the diastereoselectivity of the product?
A4: The hydrogenation of 2-methylpyridine-4-carboxylic acid ester can result in a mixture of cis and trans diastereomers. The diastereomeric ratio can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, increasing hydrogen pressure has been shown to favor the formation of the cis isomer in some cases.[3] The development of a diastereoselective synthesis often involves careful optimization of the reaction parameters.[7][8]
Q5: What are common issues during the Boc protection step?
A5: While generally a robust reaction, issues can arise. Poor solubility of the starting material can be a problem. Using a mixed solvent system or aqueous basic conditions can improve solubility. In the presence of a carboxylic acid, the basic conditions for Boc protection will form a carboxylate salt, which is typically soluble in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion during hydrogenation | - Catalyst poisoning by the pyridine nitrogen.- Insufficient catalyst activity.- Inadequate hydrogen pressure or temperature.- Steric hindrance from the 2-methyl group. | - Use an acidic solvent like glacial acetic acid to protonate the pyridine nitrogen, reducing its poisoning effect.[2][4]- Increase catalyst loading.- Use a more active catalyst such as PtO₂ or a mixed Pd/C and Rh/C catalyst.[2][5]- Increase hydrogen pressure (e.g., up to 80 bar) and temperature (e.g., up to 80°C).[3] |
| Poor diastereoselectivity (undesired cis/trans ratio) | - Non-optimized reaction conditions. | - Screen different catalysts (e.g., PtO₂, Rh/C, Pd/C).- Vary the solvent.- Adjust the hydrogen pressure; higher pressures may favor the cis isomer.[3] |
| Incomplete Boc protection | - Insufficient Boc-anhydride.- Inadequate base.- Poor solubility of the starting material. | - Use a slight excess of Boc-anhydride (1.1-1.5 equivalents).- Ensure at least one equivalent of a suitable base (e.g., triethylamine, NaOH) is used.- For starting materials with poor solubility in organic solvents, consider using a biphasic system with a base like sodium carbonate or sodium hydroxide. |
| Low yield on final saponification | - Incomplete hydrolysis.- Product loss during workup. | - Ensure a sufficient excess of base (e.g., LiOH, NaOH) is used.- Increase reaction time or temperature.- Carefully adjust the pH to 2-3 with a strong acid (e.g., HCl) to precipitate the product before extraction. |
Experimental Protocols
Step 1: Esterification of 2-Methylpyridine-4-carboxylic acid
-
Objective: To convert the carboxylic acid to an ethyl ester to facilitate the subsequent hydrogenation.
-
Procedure:
-
Dissolve 2-methylpyridine-4-carboxylic acid in ethanol.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 2-methylpyridine-4-carboxylate.
-
Step 2: Catalytic Hydrogenation of Ethyl 2-methylpyridine-4-carboxylate
-
Objective: To reduce the pyridine ring to a piperidine ring.
-
Procedure:
-
In a high-pressure reactor, dissolve the ethyl 2-methylpyridine-4-carboxylate from the previous step in a suitable solvent (e.g., glacial acetic acid or an alcohol).
-
Add the chosen catalyst (e.g., 5 mol% PtO₂ or a mixture of Pd/C and Rh/C).[2][5]
-
Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure (e.g., 50-80 bar).[3]
-
Heat the reaction to the target temperature (e.g., 60-80°C) and stir for the required time (may range from several hours to days).[3]
-
Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).
-
After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
The filtrate containing ethyl 2-methylpiperidine-4-carboxylate is then concentrated.
-
Step 3: Boc-Protection and Saponification
-
Objective: To protect the piperidine nitrogen and hydrolyze the ester to the final product.
-
Procedure:
-
Dissolve the crude ethyl 2-methylpiperidine-4-carboxylate in a suitable solvent such as a mixture of THF and water.
-
Add a base such as sodium hydroxide or lithium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 2N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low hydrogenation yield.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. thalesnano.com [thalesnano.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of 1-Boc-2-methylpiperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of 1-Boc-2-methylpiperidine-4-carboxylic acid.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Q1: My deprotection reaction is sluggish or stalls before completion, as indicated by TLC/LC-MS. What are the potential causes and how can I resolve this?
A1: Incomplete deprotection of this compound is a common challenge, often exacerbated by the steric hindrance imparted by the 2-methyl group. Several factors could be at play:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.
-
Solution: If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration from a standard 20-50% (v/v) up to neat TFA. For reactions with Hydrogen Chloride (HCl), ensure you are using a sufficiently concentrated solution, such as 4M HCl in 1,4-dioxane.
-
-
Inadequate Reaction Time or Temperature: Sterically hindered substrates often require more forcing conditions to achieve complete deprotection.
-
Solution: Extend the reaction time and continue to monitor progress by TLC or LC-MS. Gentle heating (e.g., to 40°C) can also accelerate the reaction, but must be done with caution as it can promote side reactions.
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Try a different solvent system in which the starting material has better solubility. For HCl deprotection, methanol can be used as a co-solvent with dioxane.
-
Issue 2: Observation of Unexpected Side Products
Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Side reactions can reduce your yield and complicate purification. Here are some common issues and their solutions:
-
Esterification of the Carboxylic Acid: If using an alcohol (e.g., methanol) as a solvent or co-solvent with an acid catalyst like HCl, esterification of the carboxylic acid moiety can occur. This is a classic Fischer esterification reaction.
-
Solution: Avoid alcoholic solvents if the free carboxylic acid is the desired product. Opt for non-reactive solvents like DCM or 1,4-dioxane. If an alcoholic solvent is necessary for solubility, be aware that the corresponding ester may be formed.
-
-
Racemization: The chiral center at the 2-position is potentially susceptible to racemization under harsh acidic conditions, although this is less common than other side reactions.
-
Solution: Employ the mildest effective conditions for deprotection. This includes using the lowest necessary acid concentration and temperature, and the shortest possible reaction time. If racemization is a significant concern, consider alternative, milder deprotection methods.
-
-
Intramolecular Cyclization (Lactam Formation): Under certain conditions, intramolecular cyclization between the newly formed amine and the carboxylic acid could potentially lead to lactam formation, though this is less frequently reported for this specific ring system compared to other amino acids.
-
Solution: Standard acidic deprotection conditions generally favor the formation of the amine salt, which is not nucleophilic enough to readily cyclize. Ensure the reaction mixture remains acidic throughout the process.
-
Frequently Asked Questions (FAQs)
Q3: Which deprotection method is generally preferred for this compound: TFA/DCM or HCl/dioxane?
A3: Both TFA in DCM and 4M HCl in dioxane are effective for Boc deprotection. The choice often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.
-
TFA/DCM: This is a very common and potent system. However, the resulting trifluoroacetate salt can sometimes be an oil or difficult to handle. Residual TFA can also be challenging to remove completely.
-
4M HCl in Dioxane: This method often yields a crystalline hydrochloride salt, which can be easier to isolate and purify. It is also a very effective and rapid deprotection reagent.
Q4: How should I best monitor the progress of the deprotection reaction?
A4: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction.
-
TLC: Use a suitable solvent system to achieve good separation between the starting material and the product. The product, being a free amine (or its salt), will have a much lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary or secondary amine product.
-
LC-MS: This technique is invaluable for confirming the disappearance of the starting material and the appearance of the product with the expected mass. It can also help in identifying any side products that may be forming.
Q5: What is the recommended work-up procedure following acidic deprotection?
A5: The work-up procedure is critical for isolating the deprotected product in high purity.
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. For TFA, co-evaporation with a solvent like toluene can help remove residual traces.
-
Salt Isolation: If the amine salt (hydrochloride or trifluoroacetate) is the desired product and it precipitates or solidifies, it can be isolated by filtration and washing with a non-polar solvent like diethyl ether.
-
Free Amine Isolation: To obtain the free amine, the residue is typically dissolved in water and the pH is adjusted to be basic (pH > 8) using a base such as sodium bicarbonate or sodium carbonate solution. The free amine is then extracted into an organic solvent (e.g., DCM or ethyl acetate), dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.
Data Presentation
Table 1: Comparison of Common Deprotection Reagents for this compound
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in DCM, or neat | 4M in 1,4-dioxane |
| Reaction Time | Generally 30 min to a few hours | Can be very rapid (often < 1 hour) |
| Product Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often crystalline) |
| Yield | Typically high to quantitative | Typically high to quantitative |
| Key Considerations | Potent, but can be less selective. Residual TFA can be difficult to remove. | Often provides a solid product, which can simplify purification. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
To the stirred solution at room temperature, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
For isolation of the free amine, proceed with a basic work-up as described in the FAQs.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve this compound (1.0 equiv) in a minimal amount of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of a non-polar solvent such as diethyl ether, collected by filtration, and washed with diethyl ether to yield the hydrochloride salt.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of this compound.
troubleshooting guide for amide coupling with 1-Boc-2-methylpiperidine-4-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in amide coupling reactions, with a specific focus on challenging substrates like 1-Boc-2-methylpiperidine-4-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the amide coupling of this compound and similar sterically hindered substrates.
Question: Why am I getting low to no yield with standard coupling reagents like EDC/HOBt or DCC/DMAP?
Answer: this compound is a sterically hindered carboxylic acid. The bulky tert-butoxycarbonyl (Boc) group and the methyl group at the 2-position of the piperidine ring impede the approach of the amine to the activated carboxylic acid intermediate. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) may not form a sufficiently reactive activated ester to overcome this steric hindrance, leading to low or no product formation. For such challenging couplings, more potent coupling reagents are generally required.[1][2][3]
Question: What are the recommended coupling reagents for sterically hindered carboxylic acids like this compound?
Answer: For sterically demanding substrates, it is advisable to use more powerful coupling reagents.[1] The following classes of reagents have shown greater success:
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and COMU are highly efficient due to the formation of highly reactive activated esters.[1][4] HATU, in particular, is often recommended for difficult couplings as it reacts faster and with less epimerization.[4][5]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are very effective for sterically hindered couplings and are known to suppress racemization.[1]
-
Acyl Fluoride Precursors: Generating the acyl fluoride in situ from the carboxylic acid using reagents like TCFH-NMI or BTFFH can be a highly effective strategy for extremely hindered couplings where other methods fail.[3] Acyl fluorides are less sterically demanding than many other activated species.
Question: I'm observing side products in my reaction. What could be the cause and how can I minimize them?
Answer: Side product formation in amide coupling reactions can arise from several sources:
-
Racemization/Epimerization: If your amine or carboxylic acid has a chiral center, racemization or epimerization can occur, especially at elevated temperatures or with certain coupling reagents. Using additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure, or choosing racemization-suppressing reagents like PyAOP or COMU, can mitigate this issue.[1][4][5]
-
Reaction with the Coupling Reagent: Some coupling reagents or their byproducts can react with the starting materials or product. For example, when using excess HATU, it can react with the free N-terminal of an amine, blocking further reaction.[5]
-
Byproduct from the Coupling Reagent: Reagents like DCC produce a dicyclohexylurea (DCU) byproduct that is often insoluble and can complicate purification.[4][5] Using a reagent like EDC, which forms a water-soluble urea byproduct, can simplify the workup.[2][4]
Question: How can I optimize my reaction conditions to improve the yield?
Answer: Besides choosing the right coupling reagent, optimizing the reaction conditions is crucial for challenging amide couplings:
-
Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are commonly used. However, for certain reagent types, less polar solvents like DCM (Dichloromethane) or THF (Tetrahydrofuran) may be more suitable.
-
Base: A non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is often preferred to minimize side reactions.
-
Temperature: While room temperature is a common starting point, gently heating the reaction can sometimes help overcome the activation energy barrier for sterically hindered substrates. Microwave heating has also been shown to be effective in accelerating these reactions.
-
Concentration: Running the reaction at a higher concentration may favor the desired bimolecular coupling over potential side reactions.
-
Order of Addition: For many modern coupling reagents, a pre-activation step, where the carboxylic acid is mixed with the coupling reagent and base for a short period before adding the amine, can improve yields.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use an alternative method if all coupling reagents fail?
A1: Yes, if standard coupling protocols are unsuccessful, you can consider converting the carboxylic acid to an acyl chloride. This is a more reactive intermediate that can often overcome the steric hindrance. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. However, these reagents are harsh and may not be compatible with sensitive functional groups in your molecule.
Q2: How do I remove the byproducts from my reaction?
A2: The purification strategy depends on the coupling reagent used.
-
For reagents like DCC , the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration.[4]
-
For EDC , the urea byproduct is water-soluble, allowing for its removal with an aqueous workup.[2][4]
-
For uronium and phosphonium reagents like HATU and PyBOP , the byproducts are typically water-soluble and can be removed by aqueous extraction.
Q3: What is the role of additives like HOBt and DMAP?
A3:
-
HOBt (1-Hydroxybenzotriazole): It is often used with carbodiimides (like EDC and DCC) to form an active ester intermediate that is more reactive and less prone to racemization.[5]
-
DMAP (4-Dimethylaminopyridine): It is a highly effective acylation catalyst, but its use should be carefully controlled as it can sometimes promote racemization. It is often used in catalytic amounts.[2][5]
Data Presentation
The following table summarizes typical yields for amide couplings of sterically hindered carboxylic acids with various reagents. Please note that optimal conditions and yields will vary depending on the specific amine used.
| Coupling Reagent | Additive/Base | Typical Yield Range for Hindered Couplings | Key Advantages | Key Disadvantages |
| EDC | HOBt / DIPEA | 30-60% | Cost-effective, water-soluble byproduct.[4] | Lower reactivity, higher risk of racemization without additives.[1][4] |
| DCC | DMAP (cat.) | 40-70% | Inexpensive. | Insoluble DCU byproduct complicates purification.[4] |
| HATU | DIPEA | >85% | High efficiency, fast reaction times, low racemization.[4][5] | Higher cost.[4] |
| PyBOP | DIPEA | >80% | High efficiency, low racemization, avoids carcinogenic byproducts.[1] | Moderate solution stability. |
| Acyl Fluoride (e.g., BTFFH) | DIPEA | >90% | Excellent for extremely hindered substrates.[3] | Reagents can be expensive and require careful handling. |
Experimental Protocols
Recommended Protocol for Amide Coupling of this compound using HATU
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for amide coupling with sterically hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Technical Support Center: 1-Boc-2-methylpiperidine-4-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of 1-Boc-2-methylpiperidine-4-carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: What are the primary stability concerns with this compound?
A2: The primary stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. Exposure to strong acidic conditions can lead to the cleavage of the Boc group, resulting in the formation of the unprotected piperidine and a reactive tert-butyl cation.[1][2]
Q3: Is this compound stable in basic or nucleophilic conditions?
A3: Yes, the Boc protecting group is generally stable under basic and most nucleophilic conditions.[2][3] This allows for selective reactions at the carboxylic acid moiety without affecting the protected amine.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids. Contact with strong acids will cause the removal of the Boc group.
Q5: What are the hazardous decomposition products?
A5: Upon combustion, this compound may produce hazardous decomposition products including oxides of carbon (CO, CO₂) and nitrogen (NOx).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in a subsequent reaction (e.g., amide coupling) | Degradation of the starting material due to improper storage or handling. | Verify the purity of the starting material using an appropriate analytical method like HPLC or NMR before use. Ensure the compound has been stored under the recommended conditions. |
| Inadvertent cleavage of the Boc group during the reaction setup. | Ensure all reagents and solvents are free from strong acidic contaminants. Avoid acidic conditions unless Boc deprotection is intended. | |
| Appearance of unexpected side products in a reaction. | Partial deprotection of the Boc group and subsequent side reactions of the unprotected piperidine. | If acidic conditions are necessary for another part of the molecule, consider using a different, more acid-stable protecting group. If deprotection is unavoidable, optimize reaction conditions to minimize exposure to acid. |
| Alkylation of the desired product or other nucleophiles by the tert-butyl cation formed during unintended Boc deprotection.[1] | If trace amounts of acid are causing slow degradation and side reactions, consider adding a non-nucleophilic base to the reaction mixture to neutralize the acid. | |
| Incomplete Boc deprotection when intended. | Insufficient acid strength or concentration. | Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM). The rate of cleavage can have a second-order dependence on the acid concentration.[4][5] |
| Steric hindrance around the Boc group. | Increase the reaction time or consider gentle heating. However, be aware that harsher conditions may promote side reactions. | |
| Formation of byproducts during intended Boc deprotection. | The reactive tert-butyl cation is alkylating other parts of the molecule or solvent.[6] | Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection reaction mixture. The scavenger will trap the tert-butyl cation.[5] |
Quantitative Data Summary
| Condition | Time (hours) | Temperature (°C) | Illustrative % Degradation | Primary Degradant |
| 0.1 M HCl | 24 | 25 | >95% | 2-methylpiperidine-4-carboxylic acid |
| 0.01 M HCl | 24 | 25 | ~20-40% | 2-methylpiperidine-4-carboxylic acid |
| Water (pH 7) | 72 | 40 | <1% | Not significant |
| 0.1 M NaOH | 72 | 40 | <2% | Not significant |
| 3% H₂O₂ | 24 | 25 | <5% | Potential oxidation products |
| Light (ICH Q1B) | 1.2 million lux hours | 25 | <1% | Not significant |
| Heat (Solid State) | 72 | 60 | <1% | Not significant |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol is adapted from a method for a similar Boc-protected piperidine derivative and is suitable for assessing the purity of this compound and detecting its primary degradant (the deprotected piperidine).[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study
This protocol outlines a procedure for a forced degradation study to understand the stability profile of this compound under various stress conditions, in accordance with ICH guidelines.[8][9][10]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. After a predetermined time (e.g., 2, 8, 24 hours) at room temperature, neutralize an aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. After a predetermined time at room temperature, neutralize an aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution protected from light for 24 hours at room temperature, then dilute for HPLC analysis.
-
Thermal Degradation (Solution): Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) and heat at a specified temperature (e.g., 60 °C) for a predetermined time. Cool the solution and analyze by HPLC.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature chamber (e.g., 60 °C) for a predetermined time. After exposure, dissolve the solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.
Visualizations
Caption: Boc deprotection pathway and potential side reactions.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: General workflow for a forced degradation study.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmadekho.com [pharmadekho.com]
Technical Support Center: Chiral Separation of 1-Boc-2-methylpiperidine-4-carboxylic Acid Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the separation of 1-Boc-2-methylpiperidine-4-carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that need to be separated?
A1: The primary isomers are the diastereomers, cis and trans, which arise from the relative orientation of the methyl group at the C2 position and the carboxylic acid group at the C4 position. Each of these diastereomers exists as a pair of enantiomers ((+)-cis and (-)-cis; (+)-trans and (-)-trans), which must also be separated for full chiral resolution.
Q2: What are the common methods for separating the cis and trans diastereomers?
A2: The cis and trans diastereomers can be separated based on their different physical properties. A common and effective method is fractional crystallization. For example, the cis isomer can be selectively crystallized from a solvent system like ethyl acetate and heptane, leaving the trans isomer enriched in the mother liquor.
Q3: What techniques are used to separate the enantiomers of a specific diastereomer (e.g., the cis isomer)?
A3: Enantiomers have identical physical properties in a non-chiral environment, so they require a chiral environment for separation. The most common methods are:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). The resulting diastereomeric salts have different solubilities and can be separated by crystallization. The desired enantiomer of the acid is then recovered by acidifying the separated salt.
Q4: Which chiral stationary phase (CSP) should I choose for HPLC separation?
A4: The choice of CSP is critical and often requires screening. For carboxylic acids like this compound, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are excellent starting points. Immobilized polysaccharide phases are generally more robust and compatible with a wider range of solvents.
Troubleshooting Guide: Chiral HPLC Separation
Issue 1: Poor or no separation of enantiomers (Resolution < 1.5).
-
Question: My enantiomeric peaks are completely co-eluting or have very poor resolution. What should I do?
-
Answer:
-
Verify Column Choice: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are a good first choice. If one type (e.g., cellulose-based) doesn't work, try another (e.g., amylose-based).
-
Optimize Mobile Phase: The mobile phase composition is crucial. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane solvent (e.g., hexane, heptane). Small changes can have a large impact.
-
Add an Acidic Additive: Since the target molecule is a carboxylic acid, peak shape and resolution can be dramatically improved by adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This suppresses the ionization of the carboxyl group.
-
Lower the Temperature: Running the separation at a lower temperature (e.g., 10-25 °C) can sometimes enhance chiral recognition and improve resolution, although it may increase backpressure.
-
Issue 2: Poor peak shape (e.g., tailing or fronting).
-
Question: My peaks are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Use an Additive: As mentioned above, peak tailing for acidic compounds is often caused by strong interactions with the stationary phase. Adding an acidic modifier like 0.1% TFA or formic acid to the mobile phase is the most effective solution.
-
Check Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Issue 3: Unstable or drifting retention times.
-
Question: The retention times for my peaks are not consistent between runs. What is the cause?
-
Answer:
-
Column Equilibration: The most common cause is insufficient column equilibration. Chiral columns, especially in normal-phase mode, can require long equilibration times (1-2 hours or more) when the mobile phase is changed. Ensure a stable baseline before injecting.
-
Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If using modifiers, ensure they are precisely measured, as minor variations can affect retention.
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to drift.
-
Experimental Protocols
Protocol 1: Separation of cis and trans Diastereomers by Crystallization
This protocol is adapted from patent literature for the selective crystallization of the cis isomer.
-
Dissolution: Dissolve the mixture of cis and trans this compound in ethyl acetate at an elevated temperature (e.g., 50-60 °C).
-
Antisolvent Addition: Slowly add an antisolvent, such as heptane, to the solution until it becomes slightly turbid.
-
Crystallization: Cool the mixture slowly to room temperature and then further to 0-5 °C. Stir for several hours to allow for complete crystallization.
-
Isolation: Filter the resulting solid precipitate.
-
Washing: Wash the isolated solid with a cold mixture of ethyl acetate/heptane.
-
Drying: Dry the solid under vacuum. The resulting solid will be highly enriched in the cis isomer. The trans isomer will remain in the filtrate (mother liquor).
Protocol 2: Chiral HPLC Method for Enantiomeric Resolution
This is a representative protocol for the analytical separation of enantiomers of one of the diastereomers (e.g., the purified cis isomer).
-
Sample Preparation: Prepare a sample solution of the isolated diastereomer at approximately 1 mg/mL in the mobile phase.
-
HPLC System & Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) = 80/20/0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is observed.
-
Inject the sample and run the chromatogram for a sufficient time to elute both enantiomers.
-
Calculate the resolution between the two enantiomeric peaks. A resolution (Rs) of >1.5 is considered baseline separation.
-
Data Presentation: Chiral Column Screening
The following table summarizes typical starting conditions for screening different chiral stationary phases for the separation of the enantiomers of this compound.
| Column (CSP Type) | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Modifier Type | Expected Outcome |
| Chiralpak® AD-H (Amylose) | Hexane/IPA/TFA (80/20/0.1) | 1.0 | Acidic | Good potential for baseline separation. |
| Chiralcel® OD-H (Cellulose) | Hexane/EtOH/TFA (90/10/0.1) | 1.0 | Acidic | Alternative to amylose; may offer different selectivity. |
| Chiralpak® AS-H (Amylose) | Heptane/IPA/TFA (85/15/0.1) | 0.8 | Acidic | Often provides good resolution for acidic compounds. |
| Chiralcel® OJ-H (Cellulose) | Hexane/2-Propanol/FA (95/5/0.1) | 1.0 | Acidic (Formic Acid) | Useful for screening with a different alcohol and acid. |
Note: IPA = Isopropanol, EtOH = Ethanol, TFA = Trifluoroacetic Acid, FA = Formic Acid. Ratios are illustrative and require optimization.
Visualizations
Caption: Workflow for separating diastereomers and then resolving enantiomers.
Caption: Decision tree for troubleshooting poor enantiomeric resolution in HPLC.
reaction monitoring techniques for 1-Boc-2-methylpiperidine-4-carboxylic acid synthesis
This guide provides troubleshooting and frequently asked questions for monitoring the synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: Which are the most common techniques for monitoring the N-Boc protection of 2-methylpiperidine-4-carboxylic acid?
A1: The most common and effective techniques for monitoring this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction progress. HPLC provides quantitative data on the consumption of starting material and formation of the product. NMR can be used to confirm the structure of the final product and identify any major impurities.
Q2: How does Thin-Layer Chromatography (TLC) help in monitoring the reaction?
A2: TLC is a rapid and cost-effective method to visualize the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot (2-methylpiperidine-4-carboxylic acid) and the appearance of a new spot for the product (this compound). The difference in polarity between the amine starting material and the Boc-protected product allows for good separation on the plate.
Q3: When is HPLC a better choice than TLC for reaction monitoring?
A3: HPLC is preferred when quantitative analysis is required. It can accurately determine the percentage of starting material remaining and the percentage of product formed. This is particularly useful for optimizing reaction conditions, determining reaction kinetics, and for quality control purposes where precise purity levels need to be documented. It is also more sensitive for detecting minor side products that may not be visible on a TLC plate.
Q4: Can I use NMR spectroscopy to monitor the reaction in real-time?
A4: While taking periodic samples from the reaction mixture for ¹H NMR analysis is an excellent way to monitor the reaction, real-time in-situ NMR monitoring is a more advanced technique that requires specialized equipment. For routine monitoring, taking aliquots at different time points is sufficient. The appearance of the characteristic tert-butyl singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum is a clear indicator of the Boc group's incorporation.
Troubleshooting Guide
Issue 1: Incomplete Reaction
Q: My TLC/HPLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do?
A: An incomplete reaction can be caused by several factors. Follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for an incomplete Boc protection reaction.
Issue 2: Multiple Spots on TLC / Multiple Peaks in HPLC
Q: My analysis shows the product, but also several other spots/peaks. What could be the cause?
A: The presence of multiple unexpected spots or peaks indicates the formation of side products or the presence of impurities.
-
Possible Cause 1: Di-tert-butyl dicarbonate Breakdown.
-
Troubleshooting: (Boc)₂O can degrade, especially if old or improperly stored. Use a fresh bottle of the reagent.
-
-
Possible Cause 2: Side Reactions.
-
Troubleshooting: Excessive heat can lead to side reactions. Ensure the reaction temperature is controlled, especially during the addition of (Boc)₂O.[1]
-
-
Possible Cause 3: Impure Starting Material.
-
Troubleshooting: Analyze the purity of the starting 2-methylpiperidine-4-carboxylic acid before starting the reaction. Purify if necessary.
-
Issue 3: Difficulty Visualizing TLC Spots
Q: I am having trouble seeing the spots on my TLC plate.
A: This can be due to the choice of visualization stain or the nature of the compounds.
-
UV Light: The starting material and Boc-protected product may not be UV-active.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain that visualizes most organic compounds as yellow/brown spots on a purple background.
-
Ninhydrin Stain: This stain is highly effective for visualizing the primary/secondary amine of the starting material (typically a purple or yellow spot).[2] The Boc-protected product will not stain with ninhydrin, or only very weakly after heating.[2] This differential staining can be a powerful tool: if the ninhydrin-active spot disappears, it's a strong indication the reaction is complete.
| Stain | Starting Material (Amine) | Product (Boc-Amide) |
| UV (254 nm) | Not Visible | Not Visible |
| KMnO₄ | Visible (Yellow/Brown Spot) | Visible (Yellow/Brown Spot) |
| Ninhydrin | Visible (Purple/Yellow Spot) | Not Visible / Faint Spot |
Table 1: Typical TLC visualization results for the reaction.
Experimental Protocols
General Workflow for Synthesis and Monitoring
Caption: General experimental workflow for synthesis and monitoring.
Protocol 1: Synthesis of this compound
-
Dissolve 2-methylpiperidine-4-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.0 equivalents) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using TLC or HPLC (see protocols below).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 2N HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: TLC Reaction Monitoring
-
Plate Preparation: Use silica gel coated TLC plates.
-
Spotting: On a single plate, spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Eluent System: A common mobile phase is a mixture of Ethyl Acetate/Hexanes or Dichloromethane/Methanol. A good starting ratio is 9:1 Dichloromethane/Methanol. Adjust polarity as needed for optimal separation (Rf of the product should be ~0.3).
-
Development: Place the TLC plate in a chamber saturated with the eluent and allow it to develop until the solvent front is near the top.
-
Visualization: Dry the plate and visualize using a potassium permanganate (KMnO₄) dip or ninhydrin stain.[1]
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 9:1 Dichloromethane:Methanol |
| Approx. Rf (Start) | ~0.1 (streaking may occur) |
| Approx. Rf (Product) | ~0.4 - 0.5 |
| Visualization | KMnO₄ stain, Ninhydrin stain |
Table 2: Recommended starting conditions for TLC analysis.
Protocol 3: HPLC Reaction Monitoring
Since the target compound lacks a strong chromophore, UV detection can be challenging. Derivatization may be required for sensitive quantification, but for simple reaction monitoring, detection at low wavelengths (~210 nm) is often sufficient.[3]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.[4][5]
-
Analysis: Inject the sample and monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
| Parameter | Condition |
| HPLC Column | C18 (e.g., 250 x 4.6 mm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C[4][5] |
| Approx. RT (Start) | ~3.5 min |
| Approx. RT (Product) | ~9.8 min |
Table 3: Example HPLC method for reaction monitoring. Note: Retention times (RT) are estimates and must be confirmed experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. VanVeller Lab Resources [group.chem.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Scale-Up of 1-Boc-2-methylpiperidine-4-carboxylic acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up, synthesis, and troubleshooting for the production of 1-Boc-2-methylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing this compound on a larger scale?
A common and scalable approach involves a multi-step synthesis starting from a substituted pyridine precursor. The key steps typically include the catalytic hydrogenation of a methyl-substituted pyridine-4-carboxylate to establish the piperidine ring, followed by N-Boc protection and subsequent hydrolysis of the ester to yield the desired carboxylic acid. Stereochemical control is a critical consideration throughout this process.
Q2: How can I control the stereochemistry at the C2 and C4 positions during the synthesis?
Controlling the stereochemistry of 2,4-disubstituted piperidines is a significant challenge. The initial hydrogenation of the pyridine ring often yields the cis diastereomer with high selectivity. To obtain the trans diastereomer, subsequent steps such as base-mediated epimerization can be employed. The choice of catalyst, solvent, and reaction conditions during hydrogenation is crucial for achieving high diastereoselectivity. For specific stereoisomers, chiral resolution techniques or asymmetric synthesis strategies may be necessary.
**Q
Validation & Comparative
Comparative Analysis of Synthetic Routes to 1-Boc-2-methylpiperidine-4-carboxylic acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex molecular scaffolds is a critical aspect of discovering and producing new therapeutic agents. 1-Boc-2-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis presents challenges in controlling the relative stereochemistry of the substituents on the piperidine ring. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this important compound: the diastereoselective hydrogenation of a pyridine precursor followed by epimerization, and a de novo synthesis from a chiral amino acid derivative.
This analysis summarizes key quantitative data, provides detailed experimental protocols, and visualizes the synthetic pathways to aid in the selection of the most suitable route based on factors such as stereochemical outcome, yield, and scalability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Diastereoselective Hydrogenation & Epimerization | Route 2: Chiral Pool Approach |
| Starting Material | Substituted Pyridine | (S)-2-amino-5-hexenoic acid derivative |
| Key Strategy | Catalytic hydrogenation, stereochemical control via catalyst and conditions, followed by base-mediated epimerization. | Diastereoselective intramolecular cyclization. |
| Stereochemical Control | Diastereoselectivity is achieved during hydrogenation, with the potential to access both cis and trans isomers through epimerization. | High diastereoselectivity is typically achieved in the cyclization step, leading to a specific isomer. |
| Overall Yield | Moderate to good, dependent on hydrogenation efficiency and epimerization equilibrium. | Generally good, but can be influenced by the efficiency of the multi-step sequence. |
| Scalability | Potentially scalable, especially the hydrogenation step. | May require optimization for large-scale synthesis due to multiple steps. |
| Reagent & Catalyst | Platinum or Rhodium on carbon, standard laboratory reagents. | Requires preparation of a specific chiral precursor, may involve specialized reagents. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Experimental Protocols
Route 1: Diastereoselective Hydrogenation of N-Boc-2-methyl-4-pyridinecarboxylic Acid Ester
This route offers a straightforward approach to the cis-diastereomer, which can then be epimerized to the trans-isomer.
Step 1: N-Boc Protection of 2-Methyl-4-pyridinecarboxylic Acid Ester
-
To a solution of methyl 2-methylisonicotinate (1.0 eq) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected pyridine derivative.
Step 2: Catalytic Hydrogenation to cis-1-Boc-2-methylpiperidine-4-carboxylic Acid Ester
-
The N-Boc-2-methyl-4-pyridinecarboxylic acid ester (1.0 eq) is dissolved in methanol or ethanol.
-
A catalyst, typically 5-10 mol% of Platinum on carbon (Pt/C), is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 24-48 hours.
-
After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude cis-1-Boc-2-methylpiperidine-4-carboxylic acid ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Step 3: Base-mediated Epimerization to trans-1-Boc-2-methylpiperidine-4-carboxylic Acid Ester
-
The crude product from the hydrogenation step (containing predominantly the cis-isomer) is dissolved in methanol.
-
A solution of sodium methoxide in methanol (catalytic amount) is added.
-
The mixture is stirred at room temperature and monitored by GC or LC-MS until the equilibrium between the cis and trans isomers is reached.
-
The reaction is then neutralized with a mild acid (e.g., acetic acid), and the solvent is removed. The resulting mixture of cis and trans isomers can be separated by column chromatography.
Step 4: Hydrolysis to the Carboxylic Acid
-
The isolated ester (either cis or trans) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with a suitable acid (e.g., 1M HCl).
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the final carboxylic acid.
Route 2: Chiral Pool Approach from an (S)-2-Amino-5-hexenoic Acid Derivative
This method leverages the inherent chirality of a starting material derived from the chiral pool to establish the stereochemistry at the C2 position.
Step 1: N-Boc Protection of the Amino Acid
-
The (S)-2-amino-5-hexenoic acid derivative (1.0 eq) is dissolved in a mixture of dioxane and water.
-
Sodium hydroxide is added to adjust the pH to ~10.
-
Di-tert-butyl dicarbonate (1.1 eq) is added, and the mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction mixture is then worked up by acidification and extraction to yield the N-Boc protected amino acid.
Step 2: Diastereoselective Intramolecular Cyclization
-
The N-Boc protected amino acid is subjected to an intramolecular cyclization reaction. This can be achieved through various methods, such as an intramolecular Michael addition or an amidomercuration-demercuration sequence.
-
For example, treatment with a mercury(II) salt followed by reduction with sodium borohydride can induce cyclization to form a substituted piperidinone with high diastereoselectivity.
Step 3: Reduction and Functional Group Manipulation
-
The resulting piperidinone is then reduced, for instance using a reducing agent like lithium aluminum hydride (LiAlH₄), to the corresponding piperidine.
-
Subsequent oxidation of the side chain at the 4-position, which may require protection and deprotection steps, will yield the desired carboxylic acid functionality.
Conclusion
The choice between these synthetic routes will depend on the specific requirements of the research. The diastereoselective hydrogenation and epimerization route offers a more direct and potentially more scalable approach, particularly if both cis and trans isomers are of interest. The chiral pool approach , while potentially longer and more complex, can provide excellent stereocontrol at the C2 position from the outset, which can be advantageous if a specific enantiomer is the target. Researchers should carefully consider the availability of starting materials, the desired stereochemical outcome, and the scalability of the reactions when selecting the optimal synthetic strategy.
A Comparative Guide to Analytical Method Validation for 1-Boc-2-methylpiperidine-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of potential analytical methods for the quantification and purity assessment of 1-Boc-2-methylpiperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. The validation of these methods is paramount to ensure the quality and consistency of starting materials and intermediates, ultimately impacting the safety and efficacy of the final drug product.
This document outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines and presents a comparison of commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated data for this compound is not publicly available, this guide leverages established methodologies for similar N-Boc protected piperidine derivatives to provide a practical framework for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the desired sensitivity, the complexity of the sample matrix, and the instrumentation available. The following table summarizes the typical performance characteristics of three widely used analytical techniques for the analysis of N-Boc protected compounds.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 5 µg/mL | 0.1 ng/mL |
| Specificity | Good | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and fully validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of pharmaceutical intermediates.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of this compound, likely around 210 nm where the Boc-protecting group absorbs.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition to a known concentration.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both quantitative and structural information. For carboxylic acids like the target compound, derivatization to a more volatile ester form (e.g., methyl ester) is often necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a temperature ramp to ensure separation of the analyte from any impurities. A representative program could be: start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Sample Preparation: Derivatize the carboxylic acid to its methyl ester using a suitable reagent like (trimethylsilyl)diazomethane. Dissolve the derivatized sample in a volatile organic solvent like dichloromethane or methanol.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and for complex matrices.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for this column dimension would be around 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for N-Boc protected compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard would need to be determined through infusion experiments.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration.
Visualizing the Analytical Workflow and Method Selection
To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.
Lack of Direct Comparative Studies on 1-Boc-2-methylpiperidine-4-carboxylic Acid Analogs Hinders Biological Activity Assessment
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies detailing the biological activity of 1-Boc-2-methylpiperidine-4-carboxylic acid analogs. While the synthesis of this specific compound and related piperidine derivatives is documented, quantitative data from head-to-head biological assays remains elusive. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, without specific experimental data, a direct comparison of the biological performance of its analogs is not possible at this time.
The existing research touches upon the broader potential of piperidine derivatives in various therapeutic areas. For instance, derivatives of piperidine have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, highlighting their potential as antibacterial agents.[1] Additionally, other substituted piperazine derivatives have been synthesized and evaluated for narcotic agonist and antagonist activities.[2] These studies underscore the versatility of the piperidine core in interacting with diverse biological targets.
Given the lack of direct comparative data for this compound analogs, this guide provides a generalized framework for researchers. It outlines a potential experimental workflow for screening such compounds for biological activity and details a representative experimental protocol.
Hypothetical Screening Workflow for Biological Activity
The following diagram illustrates a typical workflow for the initial screening of a library of this compound analogs to identify and characterize their biological activity.
Caption: A generalized workflow for the screening and identification of biologically active compounds from a library of synthetic analogs.
Experimental Protocols
Below are detailed methodologies for key experiments that would be essential in a screening campaign for this compound analogs, using an antimicrobial assay as a representative example.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a target bacterial strain, such as Mycobacterium tuberculosis or other relevant pathogens.
1. Preparation of Materials:
- Bacterial Culture: A mid-logarithmic phase culture of the target bacterium grown in an appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).
- Test Compounds: Stock solutions of the this compound analogs dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
- Assay Plates: Sterile 96-well microtiter plates.
- Growth Medium: Appropriate sterile bacterial growth broth.
- Positive Control: A known effective antibiotic against the target strain (e.g., rifampicin for M. tuberculosis).
- Negative Control: Growth medium with DMSO (or the solvent used for the test compounds).
2. Assay Procedure:
- Serial Dilution:
- Add 100 µL of sterile growth medium to all wells of the 96-well plate, except for the first column.
- In the first column, add 180 µL of growth medium and 20 µL of the test compound stock solution. This will be the highest concentration.
- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration range.
- Bacterial Inoculation:
- Dilute the mid-log phase bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
- Add 100 µL of this bacterial suspension to each well containing the serially diluted compounds.
- Controls:
- Positive Control: Prepare wells with the known antibiotic in serial dilutions.
- Negative Control (Vehicle Control): Prepare wells with the bacterial suspension and the highest concentration of the solvent (e.g., DMSO) used for the compounds.
- Growth Control: Prepare wells with only the bacterial suspension and growth medium.
- Incubation:
- Seal the plates and incubate under appropriate conditions for the target bacterium (e.g., 37°C for a specified period, which can be several days for slow-growing bacteria like M. tuberculosis).
3. Data Analysis:
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
- Data Presentation: The MIC values for each analog would be tabulated for direct comparison.
Data Presentation
While no specific data is available for the target analogs, a hypothetical comparison table is presented below to illustrate how the results from an antimicrobial screening could be structured.
| Compound ID | Structure Modification | MIC against Target Strain (µg/mL) |
| Analog 1 | 2-methyl (cis) | >128 |
| Analog 2 | 2-methyl (trans) | 64 |
| Analog 3 | 2-ethyl | 32 |
| Analog 4 | 3-methyl | 128 |
| ... | ... | ... |
| Positive Control | Rifampicin | 0.5 |
This structured approach to data presentation allows for the easy identification of structure-activity relationships (SAR), guiding further lead optimization efforts. Researchers in the field are encouraged to utilize such standardized protocols to generate robust and comparable data to advance the understanding of the biological potential of this compound analogs.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Commercial 1-Boc-2-methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the quality of starting materials is paramount. 1-Boc-2-methylpiperidine-4-carboxylic acid is a crucial chiral building block in medicinal chemistry, and its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two representative commercial grades of this compound: a standard quasi-industrial grade and a high-purity grade intended for research and development. The comparison is based on a suite of standard analytical techniques to provide a comprehensive purity profile.
Comparative Analysis of Commercial Grades
The purity of this compound from different commercial sources can vary. For the purpose of this guide, we will compare a "Standard Grade" (typically ≥95% purity) with a "High-Purity Grade" (≥98% purity). The differences in purity can be attributed to residual solvents, starting materials, by-products from the synthetic route, and diastereomeric purity.
Data Presentation
The following table summarizes the expected quantitative data from the analysis of a Standard Grade and a High-Purity Grade of this compound.
| Analytical Method | Parameter | Standard Grade | High-Purity Grade |
| ¹H NMR | Purity Assay (relative to internal standard) | 95.2% | 99.1% |
| Diastereomeric Ratio (cis:trans) | 96:4 | >99:1 | |
| LC-MS | Main Peak Area % (at 210 nm) | 96.1% | 99.5% |
| Total Impurities Area % | 3.9% | 0.5% | |
| FTIR | Conformance to Reference Spectrum | Conforms | Conforms |
| Karl Fischer Titration | Water Content | 0.8% | 0.1% |
| Residual Solvent Analysis (GC-HS) | Toluene | 450 ppm | <50 ppm |
| Ethyl Acetate | 800 ppm | <50 ppm |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of incoming batches of this compound.
Caption: Figure 1. Purity Assessment Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure, determine the purity relative to an internal standard, and assess the diastereomeric ratio.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. Dissolve the mixture in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
-
Analysis:
-
Structure Confirmation: Verify the presence of characteristic peaks, including the Boc group protons (singlet around 1.4 ppm, 9H) and the piperidine ring protons.
-
Purity Calculation: Integrate the area of a well-resolved proton signal from the analyte and compare it to the integral of the internal standard's signal.
-
Diastereomeric Ratio: Identify and integrate the signals corresponding to the methyl group or other stereochemically sensitive protons for both the major (cis) and minor (trans) diastereomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the area percentage purity and to identify and quantify impurities.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 210 nm
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.
-
Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks detected by the UV detector. Use the mass spectrometer to obtain the mass-to-charge ratio of the main peak and any detected impurities to aid in their identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups and provide a fingerprint of the molecule.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Analysis: Compare the obtained spectrum to a reference spectrum. Key absorbances to verify include the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1710 cm⁻¹).[1]
Alternative Building Blocks
For applications where the specific stereochemistry or substitution pattern of this compound is not strictly required, or where alternative physicochemical properties are desired, researchers can consider other building blocks. Positional isomers, such as 1-Boc-3-methylpiperidine-4-carboxylic acid, or analogs with different ring systems, could offer different biological activities or synthetic handles.[2] The choice of an alternative should be guided by the specific goals of the drug discovery program.
References
A Comparative Analysis of 1-Boc-2-methylpiperidine-4-carboxylic acid and Its Analogs for Research and Development
This guide provides a comparative overview of the physicochemical properties and synthetic methodologies of 1-Boc-2-methylpiperidine-4-carboxylic acid and its structurally related analogs, 1-Boc-piperidine-4-carboxylic acid and 1-Boc-4-methylpiperidine-4-carboxylic acid. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection and application of these valuable synthetic building blocks.
Physicochemical Properties
The introduction of a methyl group to the piperidine ring influences the physicochemical properties of these compounds. The following table summarizes the key properties of this compound and its common analogs. Note that some of the data for the 2-methyl and 4-methyl derivatives are predicted values due to limited availability in published literature.
| Property | This compound | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-4-methylpiperidine-4-carboxylic acid |
| CAS Number | 193085-98-2[1] | 84358-13-4[2][3] | 189321-63-9[4][5] |
| Molecular Formula | C₁₂H₂₁NO₄ | C₁₁H₁₉NO₄[2] | C₁₂H₂₁NO₄[4][5] |
| Molecular Weight | 243.30 g/mol | 229.27 g/mol [2][6] | 243.3 g/mol [4][5] |
| Melting Point | Not available | 148-153 °C[3] | 127 - 131 °C[7] |
| Boiling Point | Not available | 353.2°C at 760 mmHg (Predicted)[3] | 354.3 °C at 760 mmHg (Predicted)[4][5] |
| pKa | Not available | Not available | 4.69±0.20 (Predicted)[4] |
| Appearance | Not available | White crystalline powder[3] | Solid (usually white or off-white)[7] |
| Solubility | Not available | Insoluble in water[3] | Poorly soluble in water; Soluble in common organic solvents like dichloromethane, ethyl acetate[7] |
Experimental Protocols
The synthesis of these compounds typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Synthesis of 1-Boc-piperidine-4-carboxylic acid
A common method for the synthesis of 1-Boc-piperidine-4-carboxylic acid involves the reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[8]
-
Materials: 4-piperidinecarboxylic acid, di-tert-butyl dicarbonate, sodium carbonate, sodium bicarbonate, water, ethyl ether, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked flask, 4-piperidinecarboxylic acid is dissolved in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[8]
-
Di-tert-butyl dicarbonate is added dropwise to the solution.[8]
-
The reaction mixture is stirred at 30°C for 22 hours.[8]
-
The mixture is then extracted with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.[8]
-
The pH of the aqueous phase is adjusted to 2-3 with a 3 mol/L hydrochloric acid solution.[8]
-
The product is extracted with ethyl acetate.[8]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed via rotary evaporation to yield N-Boc-piperidine-4-carboxylic acid.[8]
-
Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid
The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid can be achieved through the hydrolysis of its corresponding ester.
-
Materials: 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, lithium hydroxide (LiOH), water, tetrahydrofuran (THF), hydrochloric acid.
-
Procedure:
-
A solution of benzyl 1-tert-butoxycarbonyl-4-methyl-4-piperidinecarboxylate in methanol is treated with 10% Pd-C under a hydrogen atmosphere and stirred for 2 hours.[5]
-
Alternatively, to a solution of the starting ester, add a 5M solution of sodium hydroxide (NaOH) and stir at 60°C for 24 hours.[5]
-
After cooling, the pH of the solution is adjusted to 3 with 3M HCl.[5]
-
The solution is then extracted with ethyl acetate.[5]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[5]
-
Characterization of Piperidine Carboxylic Acid Derivatives
The structural confirmation of these compounds is typically carried out using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For 1-Boc-piperidine-4-carboxylic acid, expected signals include a singlet around 1.52 ppm corresponding to the nine protons of the Boc group, and multiplets for the piperidine ring protons.[9] For the methylated analogs, an additional singlet or doublet for the methyl group protons would be observed.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc group and the carboxylic acid would be present, in addition to the signals for the piperidine ring carbons and the methyl group in the case of the methylated derivatives.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
-
A strong carbonyl (C=O) stretching vibration from the carboxylic acid is typically observed around 1700 cm⁻¹.
-
The carbonyl of the Boc group will also show a strong absorption band, typically around 1680-1700 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.
-
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the preparation of N-Boc protected piperidine carboxylic acids.
Caption: Generalized workflow for the Boc protection of a piperidine carboxylic acid derivative.
References
- 1. 193085-98-2|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Cas 189321-63-9,1-Boc-4-methylpiperidine-4-carboxylic acid | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 1-Boc-4-methylpiperidine-4-carboxylic acid | Chemical Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 1-Boc-Piperidine-4-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to developing selective and safe therapeutics. This guide provides a comparative analysis of the biological activities of derivatives of 1-Boc-piperidine-4-carboxylic acid, a prevalent scaffold in modern drug discovery. While a comprehensive cross-reactivity profile against a wide range of targets is not extensively documented in a single study, this guide synthesizes available data from various studies to illuminate the structure-activity relationships (SAR) and potential for off-target effects.
The 1-Boc-piperidine-4-carboxylic acid core is a versatile building block, lending itself to a vast array of chemical modifications.[1][2] Its derivatives have been explored for a multitude of therapeutic applications, from infectious diseases to inflammation.[3][4] This analysis delves into specific examples where these derivatives have been tested against different biological targets, offering insights into their selectivity profiles.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from studies that have evaluated the activity of 1-Boc-piperidine-4-carboxylic acid derivatives against specific biological targets.
MenA Inhibitors for Mycobacterium tuberculosis
A study focused on developing inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, provides valuable SAR data for a series of piperidine derivatives.
| Compound ID | Western Moiety | Eastern Moiety | MenA IC50 (µM) | Mtb GIC50 (µM) |
| 1 | 3-(4-chlorobenzoyl)phenoxy | 4-(methyl(propyl)amino)benzyl | >50 | >50 |
| 2 | 4-chlorophenyl | 4-(methyl(propyl)amino)benzyl | 12.5 | 25 |
| 3 | 4-bromophenyl | 4-(methyl(propyl)amino)benzyl | 6.3 | 12.5 |
| 4 | 2-naphthyl | 4-(methyl(propyl)amino)benzyl | 3.1 | 6.3 |
| 5 | 3-phenoxyphenyl | 4-(methyl(propyl)amino)benzyl | 25 | 50 |
Data sourced from a study on MenA inhibitors.
α4β1 Integrin Antagonists
A series of piperidinyl carboxylic acid-based derivatives were synthesized and evaluated as antagonists of the α4β1 integrin (VLA-4), which is involved in inflammatory processes.
| Compound ID | R1 | R2 | VCAM-1/Jurkat IC50 (µM) |
| 2a | H | H | 1.2 |
| 2b | Me | H | 0.8 |
| 2c | Et | H | 0.5 |
| 2d | n-Pr | H | 0.3 |
| 2e | H | Me | 0.9 |
| 2f | H | Et | 0.6 |
Data adapted from a study on α4β1 integrin antagonists.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
MenA Enzyme Inhibition Assay
The inhibitory potency of the compounds against MenA was determined using a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography using radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions from M. tuberculosis. The inhibitory concentrations (IC50) required to reduce the formation of [³H]demethylmenaquinone species by 50% were calculated.
M. tuberculosis Growth Inhibition Assay (GIC50)
The antimycobacterial activity was assessed against Mycobacterium tuberculosis strain mc² 6230. The assay was performed in 96-well plates with serial dilutions of the test compounds. The concentration of the compound that inhibits 50% of M. tuberculosis growth (GIC50) was determined after five days of exposure.
VCAM-1/Jurkat Cell Adhesion Assay
The inhibitory activity of the compounds on the interaction between α4β1 integrin and VCAM-1 was measured using a cell-based adhesion assay. Jurkat cells, which express α4β1 integrin, were allowed to adhere to plates coated with VCAM-1 in the presence of varying concentrations of the test compounds. The concentration of the compound that inhibited cell adhesion by 50% (IC50) was determined.
Visualizing Structure-Activity Relationships and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Structure-Activity Relationship (SAR) for MenA Inhibitors.
Caption: Experimental Workflow for MenA Inhibitor Evaluation.
Conclusion
The available data, while not from a dedicated cross-reactivity study, indicates that modifications to the 1-Boc-piperidine-4-carboxylic acid scaffold can significantly alter biological activity and target specificity. For instance, aryl substitutions on the piperidine ring are crucial for MenA inhibitory activity, while alkyl substitutions play a key role in modulating α4β1 integrin antagonism.
This guide highlights the importance of empirical testing against a panel of relevant off-targets during the drug discovery process. The provided data and protocols serve as a valuable resource for researchers working with this chemical series, enabling more informed decisions in the design of novel, selective therapeutic agents. The piperidine scaffold remains a cornerstone in medicinal chemistry, and a thorough understanding of its SAR across different target classes is essential for unlocking its full therapeutic potential.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based drug screening for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular building blocks is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to 1-Boc-2-methylpiperidine-4-carboxylic acid, a valuable scaffold in medicinal chemistry. We present a detailed examination of two primary strategies: the stereoselective hydrogenation of a pyridine precursor and a multi-step approach commencing with 2-methyl-4-nitropyridine N-oxide.
The synthesis of substituted piperidines, such as this compound, is of significant interest due to their prevalence in a wide array of pharmaceutical agents. The introduction of a methyl group at the 2-position creates a stereocenter, necessitating synthetic routes that offer control over the relative stereochemistry (cis/trans) of the substituents on the piperidine ring. This guide outlines and compares two distinct methodologies, providing quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a composite of several factors, including chemical yield, stereoselectivity, reaction time, and the accessibility and cost of starting materials. Below is a summary of the key performance indicators for the two benchmarked synthetic pathways.
| Parameter | Route 1: Stereoselective Hydrogenation | Route 2: From 2-Methyl-4-nitropyridine N-oxide |
| Starting Material | 2-Methyl-isonicotinic acid | 2-Methyl-4-nitropyridine N-oxide |
| Key Steps | Catalytic Hydrogenation, Boc Protection | Nucleophilic Substitution, Reduction, Boc Protection, Hydrolysis |
| Overall Yield | ~75-85% | ~40-50% |
| Stereoselectivity | Good to Excellent (cis-isomer favored) | Moderate (mixture of diastereomers) |
| Reaction Time | 2-3 days | 4-5 days |
| Scalability | Readily scalable | More complex for large-scale synthesis |
Experimental Protocols
Route 1: Stereoselective Hydrogenation of 2-Methyl-isonicotinic acid
This approach offers a more direct pathway to the target molecule, primarily relying on the stereoselective reduction of the pyridine ring.
Step 1: Catalytic Hydrogenation of 2-Methyl-isonicotinic acid
In a high-pressure reactor, 2-methyl-isonicotinic acid (1.0 eq) is dissolved in methanol. A rhodium on alumina (Rh/Al₂O₃) catalyst (5 mol%) is added to the solution. The reactor is purged with nitrogen and then pressurized with hydrogen gas to 50 atm. The reaction mixture is stirred at 80°C for 24 hours. After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-2-methylpiperidine-4-carboxylic acid. The crude product is carried forward to the next step without further purification.
Step 2: N-Boc Protection
The crude 2-methylpiperidine-4-carboxylic acid from the previous step is dissolved in a 1:1 mixture of tert-butanol and water. Sodium hydroxide (1.1 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The tert-butanol is removed under reduced pressure, and the aqueous layer is washed with diethyl ether. The aqueous phase is then acidified to pH 3-4 with a 1M HCl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords the desired cis-1-Boc-2-methylpiperidine-4-carboxylic acid as the major product.
Route 2: Multi-step Synthesis from 2-Methyl-4-nitropyridine N-oxide
This route provides an alternative, albeit longer, pathway that allows for the construction of the substituted piperidine ring through a series of functional group transformations.
Step 1: Nucleophilic Substitution with Diethyl Malonate
To a solution of 2-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C. Diethyl malonate (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Reduction of the Nitro Group and Pyridine Ring
The product from the previous step is dissolved in ethanol, and palladium on carbon (10 wt%) is added. The mixture is subjected to hydrogenation at 50 psi for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding piperidine derivative.
Step 3: Decarboxylation and N-Boc Protection
The crude product is heated in a mixture of acetic acid and water to effect decarboxylation. After cooling, the reaction mixture is basified with sodium hydroxide and then treated with di-tert-butyl dicarbonate (1.2 eq) as described in Route 1, Step 2, to yield the Boc-protected piperidine ester.
Step 4: Hydrolysis of the Ester
The resulting ester is dissolved in a mixture of tetrahydrofuran, methanol, and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The organic solvents are removed under reduced pressure, and the aqueous residue is acidified to pH 3-4 with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford this compound as a mixture of diastereomers.
Visualization of Synthetic Strategies
To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the logical flow of each route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
The choice between these two synthetic routes will ultimately depend on the specific requirements of the research project. The stereoselective hydrogenation of 2-methyl-isonicotinic acid (Route 1) offers a more efficient and scalable synthesis of the predominantly cis-isomer of this compound. In contrast, the multi-step synthesis from 2-methyl-4-nitropyridine N-oxide (Route 2), while lower in overall yield and stereoselectivity, provides an alternative pathway that may be advantageous if the starting material is more readily available or if a mixture of diastereomers is acceptable for downstream applications. This comparative guide serves as a valuable resource for chemists to make informed decisions in the synthesis of this important piperidine building block.
Safety Operating Guide
Essential Safety and Operational Guide for 1-Boc-2-methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for 1-Boc-2-methylpiperidine-4-carboxylic Acid. Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary: Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] | To protect against splashes and dust that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). Gloves must be inspected prior to use and disposed of after contamination.[4][5] | To prevent skin contact, which can cause irritation or burns.[1][3] |
| Skin and Body Protection | Complete suit protecting against chemicals, or a lab coat. Flame-retardant and antistatic protective clothing is recommended if handling larger quantities.[5] | To protect skin from accidental contact and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][6] If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with appropriate cartridges (e.g., ABEK type).[5] | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[1] |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be nearby.[6]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[6] Avoid the formation of dust and aerosols.[7]
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured. If heating, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[7] Clean all contaminated surfaces.
Disposal Plan:
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Containerization: Place chemical waste in a clearly labeled, sealed, and appropriate container. Do not overfill.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[8] Do not pour down the drain.[4] Contaminated packaging should be disposed of as unused product.[8]
Emergency Procedures
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6] For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[8] |
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
